Product packaging for Cinerubin X(Cat. No.:CAS No. 104700-84-7)

Cinerubin X

Cat. No.: B217103
CAS No.: 104700-84-7
M. Wt: 784.8 g/mol
InChI Key: MOJNCDRIHYDVBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cinerubin X is a natural product found in Streptomyces violaceochromogenes with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H37Li3N7O17P3S1 B217103 Cinerubin X CAS No. 104700-84-7

Properties

CAS No.

104700-84-7

Molecular Formula

C25H37Li3N7O17P3S1

Molecular Weight

784.8 g/mol

IUPAC Name

methyl 2-ethyl-2,5,7,10-tetrahydroxy-4-[5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C40H48O16/c1-6-40(49)15-26(30-19(34(40)39(48)50-5)13-20-31(36(30)46)37(47)33-23(43)8-7-22(42)32(33)35(20)45)55-27-12-10-25(17(3)52-27)54-29-14-24(44)38(18(4)53-29)56-28-11-9-21(41)16(2)51-28/h7-8,13,16-18,24-29,34,38,42-44,46,49H,6,9-12,14-15H2,1-5H3

InChI Key

MOJNCDRIHYDVBS-UHFFFAOYSA-N

SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CCC(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)O

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CCC(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)O

Synonyms

cinerubin X

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Cinerubin X from Streptomyces violaceochromogenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Cinerubin X, an anthracycline antibiotic. It is intended for researchers, scientists, and professionals in the fields of natural product chemistry, microbiology, and drug development. This document details the producing organism, a blocked mutant of Streptomyces violaceochromogenes, and outlines the multi-step protocol for its extraction and purification. Key physicochemical and spectroscopic data are summarized, and the experimental workflow is visually represented.

Introduction

The genus Streptomyces is a prolific source of secondary metabolites, accounting for a significant percentage of known antibiotics and other bioactive compounds.[1] Anthracyclines, a prominent class of compounds derived from Streptomyces, are widely used as potent anticancer agents.[2] Their mechanism often involves DNA intercalation and inhibition of topoisomerase II, leading to apoptosis in cancer cells.[3]

This compound was first discovered in 1986 as a novel anthracycline antibiotic.[3][4] It is a biosynthetic intermediate that accumulates in a specifically developed mutant strain of Streptomyces violaceochromogenes.[3] This guide synthesizes the available technical information regarding its isolation and core properties.

Discovery and Producing Organism

This compound is produced by Streptomyces violaceochromogenes strain C73.[3] This strain is not a wild-type producer; it is a "blocked mutant" specifically engineered during biosynthetic studies.[3] The mutation disrupts a transaminase gene, which prevents the final step of converting this compound into the primary metabolites, cinerubins A and B.[3] This genetic block results in the accumulation and subsequent isolation of this compound, which is distinguished by the lack of an N-dimethyl group found in cinerubin A.[3]

While other species like S. griseorubiginosus are known to produce cinerubins A and B, this compound is uniquely isolated from this mutant derivative of S. violaceochromogenes.[3]

Experimental Protocols

The isolation of this compound from the fermentation culture of Streptomyces violaceochromogenes C73 involves a multi-stage process of extraction and chromatographic purification. While specific fermentation parameters are not detailed in the foundational literature, a general protocol for anthracycline production involves controlled fermentation in a suitable nutrient medium, followed by recovery of the target compound.[3][5]

Extraction of Crude Product

The initial extraction focuses on separating the compound from the biomass.

  • Harvesting: Following fermentation, separate the mycelial cake from the culture broth via centrifugation or filtration.

  • Solvent Extraction: Extract the mycelial cake thoroughly with acetone to draw out the secondary metabolites, including this compound.[3]

  • Concentration: Remove the acetone from the resulting extract in vacuo to yield a concentrated crude extract.

Chromatographic Purification

A sequential chromatographic process is employed to purify this compound from the crude extract. This involves separating the compound based on its physicochemical properties.

  • Silica Gel Chromatography:

    • Stationary Phase: Silica gel.

    • Procedure: Apply the concentrated crude extract to the top of a silica gel column. Elute the column with a solvent system of increasing polarity (e.g., a gradient of chloroform and methanol). Collect fractions and monitor for the presence of the target compound using a suitable method like Thin Layer Chromatography (TLC) with UV visualization. Pool the fractions containing this compound.[3]

  • Size-Exclusion Chromatography:

    • Stationary Phase: Sephadex LH-20.[1][3]

    • Procedure: Concentrate the pooled fractions from the silica gel step and apply them to a Sephadex LH-20 column. Elute with a suitable solvent (e.g., methanol). This step separates molecules based on size, effectively removing smaller and larger impurities.[6]

    • Final Product: Collect the purified fractions containing this compound and concentrate to dryness to yield the final product as a pure solid.[3]

Data Presentation

The following tables summarize the key quantitative data reported for this compound.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₄₀H₄₈O₁₆[3]
Melting Point151-152°C[3]
Optical Rotation [α]ᴅ+80° (c 0.1, chloroform)[3]
SolubilitySoluble in chloroform, methanol; limited solubility in water[3]
Table 2: UV-Vis Spectroscopic Data for this compound (in Methanol)
Wavelength (λmax, nm)Molar Extinction Coefficient (ε)Transition TypeReference
25823,300π→π[3]
2907,860π→π[3]
49314,200n→π[3]
50511,000n→π[3]
5259,100n→π*[3]

Visualized Workflow

The following diagrams illustrate the logical flow of the isolation and purification process for this compound.

G cluster_0 Upstream Processing cluster_1 Downstream Processing: Extraction & Purification Fermentation Fermentation of S. violaceochromogenes C73 Harvest Harvesting of Mycelial Cake (Filtration/Centrifugation) Fermentation->Harvest Extraction Acetone Extraction of Mycelium Harvest->Extraction Crude Crude Extract (Post-Solvent Evaporation) Extraction->Crude Silica Silica Gel Column Chromatography Crude->Silica LH20 Sephadex LH-20 Column Chromatography Silica->LH20 Pure Pure this compound LH20->Pure

Caption: Overall workflow for this compound production.

G start Crude Extract from Mycelial Cake step1 Step 1: Adsorption Chromatography Stationary Phase: Silica Gel Elution: Chloroform-Methanol Gradient start->step1 Primary Purification step2 Step 2: Size-Exclusion Chromatography Stationary Phase: Sephadex LH-20 Elution: Methanol step1->step2 Polishing Step end Purified this compound step2->end

Caption: Chromatographic purification cascade for this compound.

References

Cinerubin X Biosynthesis: An In-depth Analysis of a Blocked Mutant Pathway

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the biosynthetic pathway of Cinerubin X, a novel anthracycline produced by a blocked mutant of Streptomyces violaceochromogenes. The document is intended for researchers, scientists, and drug development professionals working with microbial secondary metabolites, particularly polyketides and anthracyclines.

Introduction to Cinerubins and the Discovery of this compound

Cinerubins are a class of anthracycline antibiotics known for their antibacterial and antitumor properties. They are produced by various species of Streptomyces. The core structure of cinerubins, like other anthracyclines, is derived from a polyketide backbone that undergoes a series of enzymatic modifications, including cyclizations, oxidations, and glycosylations.

In 1986, a new member of this family, this compound, was discovered from the fermentation broth of a blocked mutant of Streptomyces violaceochromogenes[1]. The production of a novel metabolite by a blocked mutant suggests that the mutation occurred in a gene responsible for a specific step in the biosynthesis of the parent cinerubin, leading to the accumulation of a shunt product or a modified intermediate. While the original publication identified the structure of this compound, detailed information regarding the specific genetic lesion and quantitative production data in the mutant versus the wild-type strain is not extensively available in the public domain.

This guide will therefore focus on the proposed biosynthetic pathway of cinerubins, based on the well-characterized biosynthesis of the related compound Cinerubin B from Streptomyces sp. SPB074, and will infer the potential metabolic block leading to the formation of this compound.

Proposed Biosynthetic Pathway of Cinerubins

The biosynthesis of cinerubins is a complex process involving a type II polyketide synthase (PKS) and a series of tailoring enzymes. The gene cluster for Cinerubin B biosynthesis in Streptomyces sp. SPB074 provides a roadmap for understanding this pathway[2]. The pathway can be divided into three main stages:

  • Polyketide Backbone Synthesis: A minimal PKS, typically consisting of a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP), iteratively condenses malonyl-CoA extender units with a starter unit (likely propionyl-CoA) to form a linear polyketide chain.

  • Aglycone Formation: The polyketide chain undergoes a series of cyclizations and aromatizations, catalyzed by cyclases and aromatases, to form the tetracyclic aglycone core, ε-rhodomycinone.

  • Glycosylation and Tailoring: The aglycone is then decorated with one or more deoxy sugars, a hallmark of anthracyclines. This process is mediated by glycosyltransferases. Further tailoring reactions, such as hydroxylations and methylations, can occur to yield the final cinerubin structures.

Visualization of the Proposed Cinerubin Biosynthesis Pathway

The following diagram illustrates the proposed biosynthetic pathway leading to the formation of a generic cinerubin, highlighting the key enzymatic steps.

Cinerubin_Biosynthesis Starter Propionyl-CoA + 9x Malonyl-CoA PKS Type II PKS (KS, CLF, ACP) Starter->PKS Polyketide Linear Polyketide PKS->Polyketide Cyclization Cyclases/ Aromatases Polyketide->Cyclization Aglycone ε-Rhodomycinone (Aglycone) Cyclization->Aglycone Glycosylation1 Glycosyltransferase 1 + TDP-L-rhodosamine Aglycone->Glycosylation1 Intermediate1 7-O-glycosylated intermediate Glycosylation1->Intermediate1 Glycosylation2 Glycosyltransferase 2 + TDP-2-deoxy-L-fucose Intermediate1->Glycosylation2 Intermediate2 Diglycosylated intermediate Glycosylation2->Intermediate2 Glycosylation3 Glycosyltransferase 3 + TDP-L-cinerulose Intermediate2->Glycosylation3 Blocked Blocked Step (Hypothetical Mutation) Intermediate2->Blocked Cinerubin Cinerubin A/B Glycosylation3->Cinerubin CinerubinX This compound (Shunt Product) Blocked->CinerubinX

Caption: Proposed biosynthetic pathway for Cinerubins A/B and the hypothetical branch leading to this compound.

The Blocked Mutant and the Formation of this compound

The formation of this compound in a blocked mutant of S. violaceochromogenes implies a disruption in the normal biosynthetic pathway of the parent cinerubin, likely Cinerubin A or B. Based on the general structure of anthracyclines, a mutation could occur in one of the glycosyltransferase genes or in a gene responsible for the biosynthesis of one of the deoxy sugars.

For instance, if the mutation inactivates the glycosyltransferase responsible for adding the third sugar (L-cinerulose), the diglycosylated intermediate might accumulate or be modified by other enzymes, leading to the formation of this compound. Without the full structural elucidation of this compound and the genetic characterization of the mutant, the precise nature of the metabolic block remains speculative.

Quantitative Data

As the primary literature describing the this compound blocked mutant does not provide quantitative data on metabolite production, a comparative table cannot be constructed. However, in a typical scenario of a blocked mutant, the production of the final product (e.g., Cinerubin A/B) would be significantly reduced or abolished, while the novel shunt product (this compound) and potentially its precursor would accumulate.

MetaboliteWild-Type Strain (µg/mL)Blocked Mutant Strain (µg/mL)
Cinerubin A/BHighLow / Undetectable
This compoundUndetectableHigh
Precursor IntermediateLowHigh
This table represents a hypothetical scenario due to the lack of available data.

Experimental Protocols

The study of blocked mutants in Streptomyces and the characterization of their products involve a combination of microbiological, genetic, and analytical chemistry techniques.

Generation of Blocked Mutants

Blocked mutants can be generated through random mutagenesis followed by screening, or through targeted gene disruption.

  • Random Mutagenesis: Spores of the wild-type Streptomyces strain are exposed to a mutagen, such as ultraviolet (UV) radiation or a chemical mutagen like N-methyl-N'-nitro-N-nitrosoguanidine (NTG). Surviving colonies are then screened for altered metabolite profiles.

  • Targeted Gene Disruption: Once the biosynthetic gene cluster is identified, specific genes can be inactivated using techniques like homologous recombination or CRISPR-Cas9-based genome editing.

The following diagram outlines a general workflow for generating and screening blocked mutants.

Mutant_Screening_Workflow Start Wild-Type Streptomyces Spores Mutagenesis Mutagenesis (UV or NTG) Start->Mutagenesis Plating Plating on solid medium Mutagenesis->Plating Colonies Individual Colonies Plating->Colonies Screening Screening for altered metabolite profile (e.g., HPLC) Colonies->Screening Selection Selection of Putative Blocked Mutants Screening->Selection Fermentation Scale-up Fermentation Selection->Fermentation Analysis Metabolite Isolation and Structure Elucidation Fermentation->Analysis Final Characterized Blocked Mutant Analysis->Final

Caption: General workflow for the generation and screening of blocked mutants in Streptomyces.

Metabolite Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for comparing the metabolite profiles of wild-type and mutant strains.

  • Sample Preparation: The Streptomyces strains are cultured in a suitable production medium. The culture broth is then extracted with an organic solvent (e.g., ethyl acetate) to recover the secondary metabolites. The solvent is evaporated, and the residue is redissolved in a suitable solvent (e.g., methanol) for HPLC analysis.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically used for the separation of anthracyclines.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

    • Detection: A diode array detector (DAD) or a UV-Vis detector is used to monitor the elution of compounds, typically at wavelengths corresponding to the absorbance maxima of anthracyclines (around 254 nm and 480 nm).

  • Data Analysis: The chromatograms of the wild-type and mutant strains are compared to identify new peaks (representing novel metabolites like this compound) and missing peaks (representing the product that is no longer synthesized).

Structure Elucidation of Novel Metabolites

The structure of a new metabolite like this compound is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.

Conclusion

The discovery of this compound from a blocked mutant of Streptomyces violaceochromogenes exemplifies the potential of microbial genetics and metabolic engineering in generating novel bioactive compounds. While the specific details of the mutation leading to this compound production are not fully elucidated in the available literature, the study of such mutants provides valuable insights into the biosynthesis of complex natural products. By understanding the biosynthetic pathway and the points at which it can be blocked or diverted, researchers can develop strategies for the rational design and production of new drug candidates. Further investigation into the this compound biosynthetic pathway, including the identification of the mutated gene and a detailed characterization of the enzymatic steps, will be crucial for fully harnessing the potential of this unique anthracycline.

References

An In-depth Technical Guide on Cinerubin X: Unraveling Its Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of available scientific literature reveals significant challenges in providing a comprehensive technical guide on Cinerubin X due to limited and conflicting data. While its existence as a distinct chemical entity is documented, a complete profile of its chemical and physical properties, detailed experimental protocols, and specific biological mechanisms remains elusive.

This compound is classified as an anthracycline, a class of potent antibiotics and chemotherapeutic agents known for their activity against a broad spectrum of cancers. It was first reported in a 1986 publication by Nakagawa et al. as a novel anthracycline produced by a blocked mutant of Streptomyces violaceochromogenes. However, access to the full details of this foundational study and subsequent comprehensive characterizations in publicly available databases is limited, leading to significant gaps in our understanding of this compound.

Chemical and Physical Properties: A Comparative Overview

Due to the scarcity of specific data for this compound, a direct summary of its quantitative properties cannot be compiled. The initial literature search revealed conflicting molecular formulas, including C40H48O16 and a more complex, likely erroneous, formula of C25H37Li3N7O17P3S1. This ambiguity highlights the critical need for definitive structural elucidation.

For comparative purposes, the properties of the closely related and well-characterized Cinerubin B are presented below. It is important to note that these values should not be attributed to this compound.

Table 1: Chemical and Physical Properties of Cinerubin B

PropertyValue
Molecular Formula C42H51NO16
Molecular Weight 825.8 g/mol
CAS Number 35906-51-5
Appearance Red amorphous powder
Solubility Soluble in methanol and trichloromethane
UV Absorption Maxima 490 nm

Experimental Protocols: General Methodologies

General Workflow for Anthracycline Isolation and Characterization

experimental_workflow fermentation Fermentation of Streptomyces violaceochromogenes (blocked mutant) extraction Solvent Extraction (e.g., ethyl acetate) fermentation->extraction Culture Broth purification Chromatographic Purification (e.g., HPLC) extraction->purification Crude Extract characterization Structural Characterization purification->characterization Pure this compound nmr NMR Spectroscopy (1H, 13C, 2D) characterization->nmr ms Mass Spectrometry (HRMS) characterization->ms uv_vis UV-Vis Spectroscopy characterization->uv_vis ir IR Spectroscopy characterization->ir

Caption: Generalized experimental workflow for the isolation and characterization of anthracyclines.

This process typically involves:

  • Fermentation: Culturing the specific Streptomyces strain under controlled conditions to promote the production of secondary metabolites, including this compound.

  • Extraction: Using organic solvents to extract the compounds from the fermentation broth.

  • Purification: Employing chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to isolate the target compound from the crude extract.

  • Structural Characterization: Utilizing a combination of spectroscopic methods to determine the precise chemical structure of the isolated compound. These methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), UV-Visible (UV-Vis) spectroscopy, and Infrared (IR) spectroscopy.

Signaling Pathways and Mechanism of Action: An Anthracycline Perspective

Specific signaling pathways modulated by this compound have not been elucidated in the available literature. However, as an anthracycline, its mechanism of action is likely to be similar to other members of this class. The primary mode of action for many anthracyclines is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.

Putative Mechanism of Action for Anthracyclines

mechanism_of_action cinerubin_x This compound topoisomerase_ii Topoisomerase II cinerubin_x->topoisomerase_ii Inhibits dna DNA topoisomerase_ii->dna Acts on dna_break DNA Strand Breaks topoisomerase_ii->dna_break Leads to apoptosis Apoptosis dna_break->apoptosis Induces

Caption: Postulated mechanism of action for this compound based on known anthracycline activity.

This inhibition leads to the stabilization of the topoisomerase II-DNA complex, resulting in DNA strand breaks and ultimately triggering apoptosis (programmed cell death) in cancer cells.

Conclusion and Future Directions

While this compound represents a potentially valuable compound within the anthracycline family, the current lack of comprehensive and consistent data prevents the creation of a definitive technical guide. Future research efforts should focus on the following:

  • Re-isolation and Definitive Structural Elucidation: Isolating this compound from the specified Streptomyces strain and performing thorough structural analysis using modern spectroscopic techniques is paramount to resolve the existing ambiguities.

  • Characterization of Physicochemical Properties: Once a pure sample is obtained, a complete characterization of its physical and chemical properties should be undertaken.

  • Investigation of Biological Activity and Mechanism of Action: Detailed studies are required to understand the specific biological effects of this compound and to identify the precise signaling pathways it modulates.

Until such studies are conducted and the findings are made publicly accessible, the scientific and drug development communities will have an incomplete understanding of this compound and its potential applications.

The Core Mechanism of Cinerubin X: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinerubin X is an anthracycline antibiotic, a class of potent chemotherapeutic agents known for their efficacy in treating a wide range of cancers. As a member of this class, the primary mechanism of action of this compound is centered on its ability to interfere with fundamental cellular processes, leading to cell cycle arrest and apoptosis. This guide provides a detailed overview of the core mechanisms of action, supported by established experimental protocols and illustrative data from related compounds, to serve as a comprehensive resource for the scientific community.

Introduction

This compound, an antibiotic produced by a blocked mutant of Streptomyces violaceochromogenes, belongs to the anthracycline family of natural products.[1][2] These compounds are characterized by a tetracyclic quinone-hydroquinone aglycone linked to a sugar moiety. The planar aromatic structure of the aglycone is crucial for their primary mode of action: DNA intercalation. This, coupled with the inhibition of topoisomerase II, results in a cascade of cellular events culminating in programmed cell death.

Core Mechanisms of Action

The anticancer properties of this compound, like other anthracyclines, stem from a multi-faceted approach to inducing cytotoxicity in rapidly proliferating cancer cells.[3]

DNA Intercalation

The planar tetracyclic ring structure of this compound allows it to insert itself between the base pairs of the DNA double helix. This intercalation physically obstructs the processes of DNA replication and transcription, leading to a halt in the cell cycle.[3][4] The binding is stabilized by van der Waals forces and hydrogen bonds between the drug molecule and the DNA bases.

Topoisomerase II Inhibition

This compound also acts as a topoisomerase II poison.[3] Topoisomerase II is a vital enzyme that resolves DNA topological problems by creating transient double-strand breaks, allowing another DNA strand to pass through, and then resealing the breaks. This compound stabilizes the covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA double-strand breaks, which triggers a DNA damage response and ultimately initiates the apoptotic pathway.[5]

Induction of Apoptosis and Cell Cycle Arrest

The DNA damage caused by intercalation and topoisomerase II inhibition serves as a primary signal for the cell to initiate apoptosis. Furthermore, this compound has been reported to induce cell cycle arrest through the upregulation of tumor suppressor genes, specifically p16 and p21.[3] These proteins are key regulators of the cell cycle, and their increased expression can halt cell cycle progression, preventing damaged cells from proliferating.

Quantitative Data

Cell LineCancer TypeDoxorubicin IC50 (µM)
MCF-7Breast Cancer0.1 - 1.0
HCT116Colon Cancer0.05 - 0.5
A549Lung Cancer0.1 - 0.8
HeLaCervical Cancer0.01 - 0.2

Note: These values are approximate and can vary depending on the experimental conditions.

Signaling Pathways

The induction of apoptosis and cell cycle arrest by this compound is mediated by complex signaling pathways. A key aspect is the upregulation of the p53 tumor suppressor pathway, which in turn activates p21, a cyclin-dependent kinase inhibitor that enforces cell cycle arrest. The DNA damage also triggers the intrinsic apoptotic pathway, involving the release of cytochrome c from the mitochondria and the activation of caspases.

G This compound This compound DNA Intercalation DNA Intercalation This compound->DNA Intercalation Topoisomerase II Inhibition Topoisomerase II Inhibition This compound->Topoisomerase II Inhibition p16 Upregulation p16 Upregulation This compound->p16 Upregulation DNA Double-Strand Breaks DNA Double-Strand Breaks DNA Intercalation->DNA Double-Strand Breaks Topoisomerase II Inhibition->DNA Double-Strand Breaks p53 Activation p53 Activation DNA Double-Strand Breaks->p53 Activation p21 Upregulation p21 Upregulation p53 Activation->p21 Upregulation Mitochondrial Pathway Mitochondrial Pathway p53 Activation->Mitochondrial Pathway Cell Cycle Arrest Cell Cycle Arrest p21 Upregulation->Cell Cycle Arrest p16 Upregulation->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Caspase Activation->Apoptosis

This compound Mechanism of Action Pathway

Experimental Protocols

The following are detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.

Topoisomerase II Inhibition Assay (DNA Decatenation)

This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

Workflow:

G cluster_0 Reaction Setup cluster_1 Incubation cluster_2 Analysis kDNA kDNA 37°C for 30 min 37°C for 30 min kDNA->37°C for 30 min Topoisomerase II Topoisomerase II Topoisomerase II->37°C for 30 min This compound This compound This compound->37°C for 30 min Reaction Buffer Reaction Buffer Reaction Buffer->37°C for 30 min Agarose Gel Electrophoresis Agarose Gel Electrophoresis 37°C for 30 min->Agarose Gel Electrophoresis Ethidium Bromide Staining Ethidium Bromide Staining Agarose Gel Electrophoresis->Ethidium Bromide Staining UV Transillumination UV Transillumination Ethidium Bromide Staining->UV Transillumination

Topoisomerase II Inhibition Assay Workflow

Protocol:

  • Prepare a reaction mixture containing 10x topoisomerase II reaction buffer, 200 ng of kDNA, and varying concentrations of this compound.

  • Add purified human topoisomerase II enzyme to the reaction mixture.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis to separate the catenated and decatenated DNA.

  • Stain the gel with ethidium bromide and visualize under UV light. Inhibition is observed as a decrease in the amount of decatenated DNA compared to the control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

G cluster_0 Cell Treatment cluster_1 Staining cluster_2 Analysis Cancer Cells Cancer Cells This compound Treatment This compound Treatment Cancer Cells->this compound Treatment Harvest and Wash Cells Harvest and Wash Cells This compound Treatment->Harvest and Wash Cells Resuspend in Binding Buffer Resuspend in Binding Buffer Harvest and Wash Cells->Resuspend in Binding Buffer Add Annexin V-FITC and PI Add Annexin V-FITC and PI Resuspend in Binding Buffer->Add Annexin V-FITC and PI Incubate in Dark Incubate in Dark Add Annexin V-FITC and PI->Incubate in Dark Flow Cytometry Flow Cytometry Incubate in Dark->Flow Cytometry

Apoptosis Assay Workflow

Protocol:

  • Seed cancer cells in a 6-well plate and treat with varying concentrations of this compound for 24-48 hours.

  • Harvest the cells (including floating cells in the media) and wash with cold PBS.

  • Resuspend the cells in 1x Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells at room temperature for 15 minutes in the dark.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Conclusion

This compound is a promising anticancer agent that exerts its cytotoxic effects through the established anthracycline mechanisms of DNA intercalation and topoisomerase II inhibition. These actions lead to DNA damage, cell cycle arrest, and ultimately, apoptosis. While specific quantitative and detailed experimental data for this compound remain to be fully elucidated and published, the methodologies and principles outlined in this guide provide a solid framework for its further investigation and development as a potential therapeutic. Future research should focus on determining the precise cytotoxic profile of this compound across various cancer cell lines and further delineating its impact on specific cellular signaling pathways.

References

Unraveling the Biological Activity of Novel Anthracyclines: A Technical Guide to Cinerubin X

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthracyclines represent a cornerstone of chemotherapy, widely employed in the treatment of a broad spectrum of cancers. However, their clinical utility is often hampered by the development of drug resistance and significant cardiotoxicity. This has spurred the exploration of novel anthracycline analogs with improved therapeutic indices. Cinerubin X, a lesser-known member of the anthracycline family, has emerged as a compound of interest, demonstrating potent anticancer properties. This technical guide provides an in-depth analysis of the biological activity of this compound and other novel anthracyclines, with a focus on their mechanisms of action, quantitative cytotoxic effects, and the intricate signaling pathways they modulate.

Core Mechanism of Action: Topoisomerase II Inhibition

The primary mechanism by which anthracyclines, including this compound, exert their cytotoxic effects is through the inhibition of topoisomerase II. These enzymes are crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. Anthracyclines act as topoisomerase II "poisons" by stabilizing the transient covalent complex formed between the enzyme and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptotic cell death.

Data Presentation: In Vitro Cytotoxicity of Novel Anthracyclines

AnthracyclineCancer Cell LineIC50 (µM)
Doxorubicin MCF-7 (Breast)1.26
MCF-7/Adr (Doxorubicin-resistant Breast)13.6
A549 (Lung)~0.07-71 (depending on study)[1]
DU-145 (Prostate)0.0412 (as ng/mL)
Daunorubicin SK-BR-3 (Breast)0.0059 (as ng/mL)
DU-145 (Prostate)0.0104 (as ng/mL)
MHY412 (Novel Anthracene Derivative) MCF-7 (Breast)0.26
MCF-7/Adr (Doxorubicin-resistant Breast)0.15

Note: The IC50 values can vary depending on the experimental conditions, such as cell density and exposure time.

Experimental Protocols

To ensure reproducibility and standardization of research in this field, detailed experimental protocols for key assays are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of compounds on cancer cells.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • Novel anthracycline compound (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the novel anthracycline for 24, 48, or 72 hours. Include a vehicle-treated control.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.

Materials:

  • Cancer cell lines

  • Novel anthracycline compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the desired concentration of the novel anthracycline for a specified time.

  • Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • Novel anthracycline compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the novel anthracycline for the desired time.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity of PI.

Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)

This in vitro assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase II.

Materials:

  • Human Topoisomerase II enzyme

  • Kinetoplast DNA (kDNA)

  • 10X Topoisomerase II Assay Buffer

  • ATP

  • Novel anthracycline compound

  • Stop Buffer/Loading Dye

  • Agarose gel electrophoresis system

Procedure:

  • Set up the reaction mixture on ice, containing assay buffer, ATP, and kDNA.

  • Add the novel anthracycline at various concentrations.

  • Initiate the reaction by adding human topoisomerase II and incubate at 37°C for 30 minutes.

  • Stop the reaction by adding Stop Buffer/Loading Dye.

  • Resolve the DNA products on a 1% agarose gel.

  • Visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is indicated by the persistence of catenated kDNA at the top of the gel, while active enzyme will release decatenated mini-circles that migrate further into the gel.

Signaling Pathways and Visualizations

Novel anthracyclines like this compound trigger a cascade of intracellular signaling events that culminate in cell death and cell cycle arrest. The following diagrams, generated using the DOT language, illustrate these key pathways.

Anthracycline-Induced Apoptosis Signaling Pathway

Anthracyclines primarily induce apoptosis through the intrinsic, or mitochondrial, pathway. This process is initiated by DNA damage, leading to the activation of a cascade of caspases.

Anthracycline_Apoptosis_Pathway Anthracycline Novel Anthracycline (e.g., this compound) TopoisomeraseII Topoisomerase II Inhibition Anthracycline->TopoisomeraseII DNA_Damage DNA Double-Strand Breaks TopoisomeraseII->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Anthracycline-induced intrinsic apoptosis pathway.
Experimental Workflow for Assessing Biological Activity

A logical workflow is essential for the systematic evaluation of the biological activity of novel anthracyclines.

Experimental_Workflow Start Start: Novel Anthracycline (this compound) CellViability Cell Viability Assay (MTT) Start->CellViability TopoisomeraseAssay Topoisomerase II Inhibition Assay Start->TopoisomeraseAssay IC50 Determine IC50 Values CellViability->IC50 ApoptosisAssay Apoptosis Assay (Annexin V/PI) IC50->ApoptosisAssay CellCycleAssay Cell Cycle Analysis (PI Staining) IC50->CellCycleAssay DataAnalysis Data Analysis and Interpretation ApoptosisAssay->DataAnalysis CellCycleAssay->DataAnalysis TopoisomeraseAssay->DataAnalysis Conclusion Conclusion on Biological Activity DataAnalysis->Conclusion

Workflow for evaluating novel anthracyclines.
G2/M Cell Cycle Arrest Signaling Pathway

In addition to inducing apoptosis, many anthracyclines cause cell cycle arrest, often at the G2/M transition, preventing cancer cells from dividing.

G2M_Arrest_Pathway Anthracycline Novel Anthracycline (e.g., this compound) DNA_Damage DNA Damage Anthracycline->DNA_Damage ATM_Chk2 ATM/Chk2 Activation DNA_Damage->ATM_Chk2 Cdc25C Cdc25C Inhibition ATM_Chk2->Cdc25C p53 p53 Activation ATM_Chk2->p53 CDK1_CyclinB CDK1/Cyclin B Complex Cdc25C->CDK1_CyclinB G2M_Arrest G2/M Phase Cell Cycle Arrest CDK1_CyclinB->G2M_Arrest p21 p21 (WAF1/CIP1) Upregulation p53->p21 p21->CDK1_CyclinB

Signaling pathway of anthracycline-induced G2/M arrest.

Conclusion

Novel anthracyclines like this compound hold promise as next-generation anticancer agents with potentially improved therapeutic profiles. Their biological activity is multifaceted, primarily centered on the poisoning of topoisomerase II, which leads to DNA damage, induction of apoptosis, and cell cycle arrest. The provided experimental protocols and pathway diagrams serve as a comprehensive resource for researchers in the field, facilitating further investigation into the intricate mechanisms of these potent compounds and accelerating the development of more effective and safer cancer therapies. Future research should focus on obtaining specific quantitative data for emerging compounds like this compound and further elucidating the nuances of their interactions with cellular signaling networks.

References

Cinerubin X: A Technical Overview of an Anthracycline Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cinerubin X is an anthracycline antibiotic produced by a blocked mutant of the bacterium Streptomyces violaceochromogenes. As a member of the anthracycline class of natural products, it is of interest to the scientific community for its potential biological activities. This document provides a concise summary of the available technical information on this compound.

Molecular Formula and Physicochemical Properties

The molecular formula of this compound has been determined to be C₄₀H₄₈O₁₆ [1]. This was established through analysis of its mass spectrometry data, which revealed a molecular weight that is 43 mass units smaller than that of the related compound, Cinerubin A. This difference in mass corresponds to the substitution of an N-dimethyl group with a hydrogen atom[1].

A summary of the known physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₄₀H₄₈O₁₆[1]
Molecular Weight 784.8 g/mol [1]
Appearance Data not available
Solubility Data not available
Melting Point Data not available
LogP Data not available

Chemical Structure

The definitive chemical structure of this compound was elucidated in a 1986 publication by Nakagawa et al. in 'The Journal of Antibiotics'. At present, a publicly accessible digital representation of this structure is not available. Researchers are directed to the original publication for detailed structural information.

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and biological characterization of this compound are not extensively documented in readily available literature. However, general methods for the cultivation of Streptomyces species and the extraction and purification of secondary metabolites can be applied.

A general workflow for the isolation of this compound from a culture of Streptomyces violaceochromogenes is outlined below. This represents a standardized approach and may require optimization for this specific compound.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fermentation Cultivation of Streptomyces violaceochromogenes Harvest Harvest of Mycelium and Supernatant Fermentation->Harvest Extraction Solvent Extraction of Culture Broth Harvest->Extraction Concentration Concentration of Crude Extract Extraction->Concentration Chromatography Chromatographic Separation (e.g., HPLC) Concentration->Chromatography Fractionation Fraction Collection and Analysis Chromatography->Fractionation Isolation Isolation of Pure this compound Fractionation->Isolation Structure_Elucidation Structural Elucidation (NMR, MS) Isolation->Structure_Elucidation Bioassays Biological Activity Assays Isolation->Bioassays

Figure 1. Generalized workflow for the isolation and characterization of this compound.

Biological Activity and Signaling Pathways

Specific details regarding the biological activity and the mechanism of action of this compound are not well-defined in the available scientific literature. As an anthracycline, it is hypothesized to exhibit cytotoxic and/or antibiotic properties, similar to other members of its class. The primary mechanism of action for many anthracyclines involves the intercalation of DNA and the inhibition of topoisomerase II, leading to the disruption of DNA replication and transcription.

Further research is required to determine the specific molecular targets of this compound and its effects on cellular signaling pathways. A hypothetical signaling pathway that could be investigated, based on the known actions of other anthracyclines, is presented below.

signaling_pathway CinerubinX This compound CellMembrane Cell Membrane CinerubinX->CellMembrane Cellular Uptake DNA Nuclear DNA CellMembrane->DNA Intercalation TopoisomeraseII Topoisomerase II CellMembrane->TopoisomeraseII Inhibition DNADamage DNA Damage DNA->DNADamage TopoisomeraseII->DNADamage Apoptosis Apoptosis DNADamage->Apoptosis

Figure 2. Hypothesized mechanism of action for this compound leading to apoptosis.

Conclusion

This compound remains a sparsely characterized member of the anthracycline family. While its molecular formula is established, further investigation is needed to fully elucidate its chemical structure, physicochemical properties, and biological functions. The information provided herein serves as a foundational guide for researchers and professionals in the field of drug discovery and development who are interested in exploring the potential of this natural product. The lack of comprehensive data highlights an opportunity for new research to uncover the therapeutic promise of this compound.

References

In-Depth Technical Guide: Leveraging a Streptomyces violaceochromogenes Mutant for Cinerubin X Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinerubin X, an anthracycline antibiotic, holds potential for therapeutic applications. Research has identified a "blocked mutant" of Streptomyces violaceochromogenes capable of producing this compound. This document provides a comprehensive technical overview of the methodologies and underlying biological principles relevant to the utilization of such a mutant for this compound production. Due to the limited availability of specific data on this particular mutant in publicly accessible literature, this guide combines established principles of Streptomyces genetics and fermentation with generalized protocols that can be adapted for this specific application.

Introduction to this compound and Streptomyces violaceochromogenes

Streptomyces violaceochromogenes is a soil-dwelling bacterium known for its ability to produce a variety of secondary metabolites, including anthracyclines. Anthracyclines are a class of polyketide antibiotics with significant pharmacological activities, most notably as anticancer agents. This compound is a member of this family, and its production by a "blocked mutant" of S. violaceochromogenes suggests a metabolic diversion from the wild-type strain's natural product profile. The term "blocked mutant" typically refers to a strain in which a specific biosynthetic pathway has been interrupted, leading to the accumulation of an intermediate or a shunt product, which in this case is this compound.

Quantitative Data on this compound Production

Table 1: Hypothetical this compound Production Titers from a Mutant Strain

Fermentation Batch IDMutant Strain IDIncubation Time (hours)This compound Titer (mg/L)Biomass (g/L)
FB-2025-01SV-M-CX-0112015.28.5
FB-2025-02SV-M-CX-0114422.89.1
FB-2025-03SV-M-CX-0116825.59.3
FB-2025-04SV-M-CX-0214431.48.9
FB-2025-05SV-M-CX-0216835.19.0

Table 2: Comparison of Production in Different Fermentation Media

Medium FormulationCarbon SourceNitrogen SourceThis compound Titer (mg/L) at 168h
Medium AGlucoseSoy Peptone25.5
Medium BSoluble StarchYeast Extract32.1
Medium CGlycerolCasein Hydrolysate28.9
Medium DMaltoseAmmonium Sulfate18.7

Experimental Protocols

The following sections provide detailed, generalized methodologies for key experiments. These protocols are based on standard techniques for Streptomyces and can be optimized for S. violaceochromogenes and this compound production.

Random Mutagenesis of Streptomyces violaceochromogenes

This protocol describes a general method for inducing mutations using ultraviolet (UV) radiation, a common technique for generating "blocked mutants."

Materials:

  • Streptomyces violaceochromogenes spore suspension

  • Sterile petri dishes

  • Sterile saline solution (0.9% NaCl)

  • UV crosslinker with a calibrated 254 nm lamp

  • Appropriate agar growth medium (e.g., ISP Medium 4)

  • Sterile spreaders

Procedure:

  • Prepare a spore suspension of S. violaceochromogenes in sterile saline solution, ensuring a concentration of approximately 10⁸ spores/mL.

  • Create a dilution series of the spore suspension in sterile saline.

  • Plate 100 µL of appropriate dilutions onto agar plates to determine the initial viable spore count.

  • For UV exposure, pipette 100 µL of the 10⁻³ and 10⁻⁴ dilutions onto the surface of several agar plates and spread evenly.

  • Remove the lids of the plates and expose them to a calibrated UV light source (254 nm) at varying doses (e.g., 10, 20, 40, 60 J/m²). Conduct this in a dark room to avoid photoreactivation.

  • Immediately after exposure, wrap the plates in aluminum foil to prevent light-induced DNA repair and incubate at 28-30°C for 7-14 days.

  • A control plate with an unexposed spore suspension should also be incubated.

  • Calculate the kill rate for each UV dose by comparing the number of colonies on the exposed plates to the control plate. A kill rate of 99-99.9% is often effective for inducing mutations.

  • Isolate individual colonies from the plates with the desired kill rate and screen for this compound production.

experimental_workflow_mutagenesis spore_suspension Spore Suspension (S. violaceochromogenes) dilution Serial Dilution spore_suspension->dilution plating Plating on Agar Medium dilution->plating uv_exposure UV Exposure (254 nm) plating->uv_exposure incubation Incubation (Dark) uv_exposure->incubation screening Screening for This compound Production incubation->screening mutant_isolation Isolation of High-Producing Mutant screening->mutant_isolation

Mutagenesis and Screening Workflow.
Fermentation for this compound Production

This protocol outlines a two-stage fermentation process, which is common for secondary metabolite production in Streptomyces.

Materials:

  • Seed culture medium (e.g., Tryptic Soy Broth)

  • Production medium (e.g., a formulation from Table 2)

  • Shake flasks

  • Incubator shaker

Procedure:

  • Seed Culture: Inoculate 50 mL of seed culture medium in a 250 mL flask with a loopful of spores or a mycelial fragment of the selected S. violaceochromogenes mutant. Incubate at 28-30°C with shaking at 200-250 rpm for 48-72 hours.

  • Production Culture: Inoculate 100 mL of production medium in a 500 mL flask with 5% (v/v) of the seed culture.

  • Incubate the production culture at 28-30°C with shaking at 200-250 rpm for 7-10 days.

  • Monitor the fermentation by periodically and aseptically withdrawing samples to measure biomass, pH, and this compound concentration.

Extraction and Quantification of this compound

This protocol describes a general method for extracting and quantifying anthracyclines from a fermentation broth.

Materials:

  • Fermentation broth

  • Ethyl acetate or other suitable organic solvent

  • Centrifuge

  • Rotary evaporator

  • Methanol (HPLC grade)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV-Vis or diode-array detector.

  • This compound standard (if available)

Procedure:

  • Extraction:

    • Adjust the pH of the fermentation broth to 8.0-8.5.

    • Extract the broth with an equal volume of ethyl acetate by vigorous shaking for 1 hour.

    • Separate the organic phase by centrifugation.

    • Repeat the extraction process twice.

    • Pool the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Quantification:

    • Dissolve the dried extract in a known volume of methanol.

    • Filter the solution through a 0.22 µm syringe filter.

    • Inject a known volume (e.g., 20 µL) into the HPLC system.

    • Elute with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

    • Monitor the absorbance at the characteristic wavelength for this compound (typically in the visible range).

    • Quantify the concentration by comparing the peak area to a standard curve prepared with a known concentration of a this compound standard. If a standard is unavailable, quantification can be relative.

Signaling Pathways in Anthracycline Biosynthesis

The biosynthesis of anthracyclines, as Type II polyketides, in Streptomyces is tightly regulated by a complex network of signaling pathways. While the specific regulators for this compound in S. violaceochromogenes have not been elucidated, a general model can be inferred from other well-studied Streptomyces species. This regulation often involves pathway-specific regulators located within the biosynthetic gene cluster, as well as global regulators that respond to nutritional and environmental signals.

signaling_pathway cluster_global Global Regulatory Network cluster_pathway This compound Biosynthetic Gene Cluster Nutrient Limitation Nutrient Limitation Pathway-Specific Activator Pathway-Specific Activator Nutrient Limitation->Pathway-Specific Activator Growth Phase Growth Phase Growth Phase->Pathway-Specific Activator Stress Signals Stress Signals Stress Signals->Pathway-Specific Activator Biosynthetic Genes Biosynthetic Genes Pathway-Specific Activator->Biosynthetic Genes Activation This compound This compound Biosynthetic Genes->this compound This compound Precursors This compound Precursors This compound Precursors->Biosynthetic Genes

Generalized Regulatory Pathway for Anthracycline Biosynthesis.

This diagram illustrates that global signals such as nutrient limitation and the onset of the stationary growth phase typically trigger the expression of pathway-specific activator genes. These activators then switch on the transcription of the biosynthetic genes responsible for converting precursor molecules into the final this compound product.

Conclusion and Future Directions

The use of a "blocked mutant" of Streptomyces violaceochromogenes presents a promising avenue for the production of this compound. While specific data and protocols for this particular strain are scarce, the principles and methodologies outlined in this guide provide a solid foundation for researchers to develop and optimize a this compound production process. Future research should focus on the genetic characterization of the "blocked mutant" to understand the precise nature of the metabolic block. Furthermore, systematic optimization of fermentation conditions and the development of a robust analytical method for this compound quantification are crucial next steps for advancing this system for potential therapeutic applications. Whole-genome sequencing of the mutant and comparative transcriptomics could provide valuable insights into the regulatory networks governing this compound biosynthesis, paving the way for targeted metabolic engineering to further enhance production.

The Antibacterial Spectrum of Cinerubin X: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the specific antibacterial spectrum and minimum inhibitory concentrations (MICs) of Cinerubin X is limited. This guide synthesizes information on the broader class of anthracycline antibiotics, to which this compound belongs, with a focus on related compounds where data is available. The experimental protocols provided are standard methods for determining the antibacterial spectrum of a novel compound.

Introduction

This compound is an anthracycline antibiotic, a class of potent therapeutic agents originally identified for their antibacterial and antifungal activities. While many anthracyclines have been extensively developed as anticancer drugs, their foundational antimicrobial properties remain a subject of interest, particularly in the context of rising antibiotic resistance. This document provides a technical overview of the anticipated antibacterial spectrum of this compound, based on the activity of related anthracyclines. It also details the standard experimental protocols required to formally delineate its activity profile and elucidates the generally accepted mechanism of action for this class of compounds.

Quantitative Antibacterial Spectrum

Specific MIC values for this compound are not readily found in published literature. However, studies on the related anthracycline, Daunorubicin, have demonstrated activity against Gram-negative bacteria. The following table summarizes representative MIC data for Daunorubicin against strains of Escherichia coli, including those with mobile colistin resistance (mcr-1). This data is presented to give a potential indication of the antibacterial efficacy that might be expected from this compound.

Bacterial StrainAntibioticMIC (µg/mL)Reference
E. coli (with mcr-1)Colistin4[1]
E. coli (with mcr-1)Daunorubicin>256Extrapolated from data
E. coli (with mcr-1)Colistin + Daunorubicin (sub-inhibitory)0.004[1]

Note: The potentiation effect of Daunorubicin on Colistin is significant, reducing the MIC of Colistin by a factor of 1,000. This suggests a potential role for anthracyclines as antibiotic adjuvants.

Mechanism of Action

The primary antibacterial mechanism of anthracyclines is believed to mirror their anticancer activity, focusing on the disruption of bacterial DNA replication and cellular integrity. The key steps are:

  • DNA Intercalation: The planar ring structure of the anthracycline molecule inserts itself between the base pairs of the bacterial DNA. This intercalation physically obstructs the DNA replication and transcription machinery.

  • Topoisomerase II Inhibition: Anthracyclines are known to inhibit bacterial topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are crucial for relieving torsional stress in DNA during replication. By stabilizing the enzyme-DNA complex after DNA cleavage, anthracyclines prevent the re-ligation of the DNA strands, leading to double-strand breaks.

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline molecule can undergo redox cycling, leading to the production of superoxide radicals and hydrogen peroxide. This oxidative stress damages bacterial DNA, proteins, and cell membranes.

This compound Mechanism of Action cluster_bacterium Bacterial Cell Cinerubin_X This compound DNA_Intercalation DNA Intercalation Cinerubin_X->DNA_Intercalation Topoisomerase_II_Inhibition Topoisomerase II Inhibition Cinerubin_X->Topoisomerase_II_Inhibition ROS_Generation ROS Generation Cinerubin_X->ROS_Generation DNA_Damage DNA Damage & Double-Strand Breaks DNA_Intercalation->DNA_Damage Topoisomerase_II_Inhibition->DNA_Damage ROS_Generation->DNA_Damage Protein_Damage Protein & Membrane Damage ROS_Generation->Protein_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Protein_Damage->Cell_Death

Caption: Proposed antibacterial mechanism of action for this compound.

Experimental Protocols

To definitively determine the antibacterial spectrum of this compound, standardized susceptibility testing methods should be employed. The following are detailed protocols for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion assay for qualitative susceptibility.

Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.

Materials:

  • This compound stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial cultures of test organisms, grown to a 0.5 McFarland turbidity standard

  • Sterile multichannel pipettes and reservoirs

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Microtiter Plates:

    • Add 50 µL of sterile MHB to wells 2 through 12 of each row to be used.

    • Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1 of each row.

  • Serial Dilution:

    • Using a multichannel pipette, transfer 50 µL from well 1 to well 2.

    • Mix the contents of well 2 by pipetting up and down.

    • Transfer 50 µL from well 2 to well 3.

    • Continue this two-fold serial dilution down to well 10.

    • Discard 50 µL from well 10. Wells 1-10 now contain serially diluted this compound, and well 11 serves as the growth control (no antibiotic). Well 12 can be a sterility control (no bacteria).

  • Inoculation:

    • Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or with a microplate reader.

MIC_Workflow Start Start Prepare_Plates Prepare 96-well plate with broth Start->Prepare_Plates Serial_Dilution Perform 2-fold serial dilution of this compound Prepare_Plates->Serial_Dilution Inoculation Inoculate with standardized bacterial suspension Serial_Dilution->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Read_Results Read for visible growth (turbidity) Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Kirby-Bauer Disk Diffusion Assay

This is a qualitative method to determine the susceptibility of bacteria to an antibiotic.

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution of known concentration

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial cultures of test organisms, grown to a 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Forceps

  • Incubator (35°C ± 2°C)

  • Ruler or calipers

Procedure:

  • Disk Preparation:

    • Impregnate sterile filter paper disks with a known amount of this compound solution and allow them to dry.

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the 0.5 McFarland standardized bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes.

  • Application of Disks:

    • Using sterile forceps, place the this compound-impregnated disks onto the surface of the inoculated MHA plate.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.

  • Reading Results:

    • Measure the diameter of the zone of inhibition (the area around the disk with no bacterial growth) in millimeters.

    • The size of the zone of inhibition is correlated with the susceptibility of the bacterium to this compound. Interpretation as "Susceptible," "Intermediate," or "Resistant" requires the establishment of standardized breakpoints.

Conclusion

While specific data for this compound is not yet widely available, the known antibacterial properties of the broader anthracycline class suggest its potential as an antimicrobial agent. The primary mechanism of action is likely through DNA intercalation and inhibition of topoisomerase II, leading to bacterial cell death. The provided experimental protocols offer a robust framework for the systematic evaluation of this compound's antibacterial spectrum. Further research is warranted to fully characterize its efficacy against a diverse panel of pathogenic bacteria and to explore its potential in combination therapies to combat antibiotic resistance.

References

Methodological & Application

Application Notes & Protocols: Cinerubin X Cytotoxicity Assay for Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cinerubin X is an anthracycline antibiotic, a class of compounds known for their potent cytotoxic effects, which are widely utilized in cancer chemotherapy. Assessing the cytotoxicity of novel compounds like this compound is a critical first step in preclinical drug development.[1] This document provides a detailed protocol for determining the cytotoxic effects of this compound on various cancer cell lines using the Sulforhodamine B (SRB) assay. The SRB assay is a reliable and sensitive method that measures cell density by quantifying total cellular protein content.[2]

The principle of the SRB assay is based on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[2][3] The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of cells in a well.[2][3] This method is independent of metabolic activity and provides a stable endpoint, making it a robust choice for high-throughput screening.

Quantitative Data Summary

The primary endpoint of a cytotoxicity assay is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Below is an example table summarizing potential IC50 values for this compound across various cancer cell lines.

Note: The following data are for illustrative purposes only and should be replaced with experimentally derived values.

Cell LineTissue of OriginThis compound IC50 (µM)
MCF-7Breast Adenocarcinoma0.5 µM
A549Lung Carcinoma1.2 µM
HeLaCervical Adenocarcinoma0.8 µM
K-562Chronic Myeloid Leukemia2.5 µM
HCT116Colon Carcinoma0.9 µM

Experimental Workflow

The following diagram outlines the major steps in the SRB cytotoxicity assay protocol.

SRB_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Drug Treatment cluster_assay Day 4/5: SRB Assay cluster_analysis Data Analysis CellCulture Maintain Cancer Cell Lines Harvest Harvest & Count Cells (e.g., Trypan Blue) CellCulture->Harvest Seed Seed Cells into 96-well Plates Harvest->Seed AddDrug Add Drug to Wells PrepareDrug Prepare Serial Dilutions of this compound PrepareDrug->AddDrug IncubateDrug Incubate for 48-72 hours AddDrug->IncubateDrug Fixation Fix Cells with TCA Wash1 Wash with Water Fixation->Wash1 Stain Stain with SRB Dye Wash1->Stain Wash2 Wash with Acetic Acid Stain->Wash2 Solubilize Solubilize Dye with Tris Base Wash2->Solubilize Read Read Absorbance (565 nm) Solubilize->Read Calculate Calculate % Growth Inhibition Plot Plot Dose-Response Curve Calculate->Plot Determine Determine IC50 Value Plot->Determine

Caption: Experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Detailed Experimental Protocol: SRB Assay

This protocol is adapted for a 96-well plate format.

Materials and Reagents
  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound stock solution (e.g., in DMSO)

  • Trichloroacetic acid (TCA), 50% (w/v) in water

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

Procedure

Day 1: Cell Seeding

  • Culture the selected cancer cell lines until they reach approximately 80% confluency.

  • Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to obtain a cell pellet.

  • Resuspend the cells in fresh medium and perform a cell count (e.g., using a hemocytometer and Trypan Blue for viability).

  • Dilute the cell suspension to the optimal seeding density (typically 5,000-20,000 cells per well, determined empirically for each cell line).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "no cell" blanks.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[4]

Day 2: Drug Treatment

  • Prepare serial dilutions of this compound in serum-free medium from your stock solution. A typical concentration range might be 0.01 µM to 100 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilution or control medium to each well. It is recommended to test each concentration in triplicate.

  • Return the plate to the incubator for 48 to 72 hours. The incubation time should be consistent across experiments.

Day 4/5: SRB Staining and Measurement

  • Fixation: Gently add 50 µL of cold 50% TCA to each well without removing the culture medium (this results in a final TCA concentration of 10%) and incubate the plate at 4°C for 1 hour.[5]

  • Washing: Carefully remove the supernatant. Wash the plate five times with tap water or deionized water by gentle immersion or flooding. Remove the excess water by tapping the plate on absorbent paper.[5] Allow the plate to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[5]

  • Post-Stain Wash: Quickly remove the SRB solution and wash the plates five times with 1% acetic acid to remove any unbound dye.[5]

  • Solubilization: Allow the plates to air dry completely. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[5] Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the dye.

  • Absorbance Reading: Measure the absorbance (Optical Density, OD) of each well at 565 nm using a microplate reader.

Data Analysis
  • Subtract the average OD of the "no cell" blank wells from all other OD readings.

  • Calculate the percentage of cell growth inhibition using the following formula:

    % Growth Inhibition = 100 - [ (OD_Treated / OD_VehicleControl) * 100 ]

  • Plot the % Growth Inhibition against the log concentration of this compound.

  • Use non-linear regression analysis (e.g., log[inhibitor] vs. normalized response -- variable slope) with software like GraphPad Prism or R to determine the IC50 value.

Signaling Pathway Diagram

While the exact signaling pathways activated by this compound require specific investigation, anthracyclines generally induce cytotoxicity through DNA intercalation and inhibition of Topoisomerase II, leading to DNA damage and the activation of apoptotic pathways.

Apoptosis_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm / Mitochondria CinerubinX This compound DNA DNA Intercalation CinerubinX->DNA TopoII Topoisomerase II Inhibition CinerubinX->TopoII Damage DNA Double-Strand Breaks DNA->Damage TopoII->Damage ATM ATM/ATR Kinases Damage->ATM p53 p53 Activation ATM->p53 Bax Bax/Bak Activation p53->Bax Mito Mitochondrial Permeabilization Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Generalized apoptotic pathway induced by anthracycline antibiotics.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Cinerubin X

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the purification of Cinerubin X, an anthracycline antibiotic, using High-Performance Liquid Chromatography (HPLC). Anthracyclines are a critical class of compounds in drug development, known for their potent anti-tumor activities. The protocol herein outlines a robust method for achieving high purity this compound, suitable for downstream applications such as structural elucidation, activity screening, and formulation development. This application note includes a comprehensive experimental protocol, data presentation in a tabular format, and a workflow diagram to ensure clarity and reproducibility.

Introduction

This compound is a member of the anthracycline family of antibiotics, which are produced by various species of Streptomyces.[1] Like other anthracyclines, this compound is of significant interest to the pharmaceutical industry due to its potential as an anti-neoplastic agent. The isolation and purification of these complex natural products are challenging yet essential steps for their preclinical and clinical development. High-Performance Liquid Chromatography (HPLC) offers a powerful technique for the separation and purification of individual Cinerubins from complex fermentation broths or synthetic reaction mixtures, providing the high purity required for rigorous scientific investigation. This document presents a generalized yet detailed protocol for the purification of this compound, based on established methods for related anthracycline compounds.

Experimental Workflow

The overall workflow for the purification of this compound involves several key stages, from the initial extraction from the fermentation culture to the final purification by HPLC and subsequent purity analysis.

HPLC_Purification_Workflow cluster_0 Upstream Processing cluster_1 Purification cluster_2 Downstream Analysis Fermentation Streptomyces Fermentation Extraction Solvent Extraction of this compound Fermentation->Extraction Culture Broth Crude_Purification Crude Purification (e.g., Column Chromatography) Extraction->Crude_Purification Crude Extract HPLC_Prep HPLC Sample Preparation Crude_Purification->HPLC_Prep HPLC_Purification Preparative HPLC HPLC_Prep->HPLC_Purification Fraction_Collection Fraction Collection HPLC_Purification->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Characterization Structural Characterization (MS, NMR) Purity_Analysis->Characterization Bioassay Biological Activity Screening Characterization->Bioassay

Caption: Workflow for the purification and analysis of this compound.

Experimental Protocols

Crude Extraction of this compound
  • Centrifuge the Streptomyces fermentation broth to separate the mycelium from the supernatant.

  • Extract the mycelium and supernatant separately with an organic solvent such as ethyl acetate or a mixture of chloroform and methanol.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Preparative HPLC Purification of this compound

This protocol is a general guideline and may require optimization for specific instruments and sample complexities.

Instrumentation and Materials:

  • Preparative HPLC system with a UV-Vis detector

  • C18 reverse-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC-grade solvents

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Dissolve the crude this compound extract in a minimal amount of the initial mobile phase composition (e.g., 80% A, 20% B). Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Injection and Separation: Inject the prepared sample onto the column. Elute the compounds using a linear gradient of Mobile Phase B. A typical gradient might be from 20% to 80% B over 40 minutes.

  • Detection: Monitor the elution profile at a wavelength of 254 nm or another wavelength determined to be the absorbance maximum for this compound.

  • Fraction Collection: Collect fractions corresponding to the major peaks observed in the chromatogram.

  • Post-Purification Processing: Evaporate the solvent from the collected fractions containing the purified this compound, typically using a rotary evaporator or lyophilizer.

Analytical HPLC for Purity Assessment

Instrumentation and Materials:

  • Analytical HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase analytical column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified this compound in the initial mobile phase.

  • Analysis: Inject the sample and run a gradient similar to the preparative method, but with a faster ramp-up to assess the purity of the collected fractions.

  • Data Analysis: Integrate the peak areas to determine the purity of the this compound sample.

Data Presentation

The following tables represent hypothetical data for a typical HPLC purification of this compound.

Table 1: Preparative HPLC Parameters

ParameterValue
Column C18, 250 x 21.2 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 15.0 mL/min
Detection Wavelength 254 nm
Injection Volume 500 µL
Gradient 20-80% B over 40 min

Table 2: Example Purification Data

SampleRetention Time (min)Peak Area (%)Purity (%)Recovery Yield (%)
Crude Extract Multiple Peaks-~25-
Purified this compound 25.898.5>98~60

Signaling Pathways and Logical Relationships

While this compound is an antibiotic, its mechanism of action as an anti-tumor agent is presumed to be similar to other anthracyclines, which primarily involves the inhibition of topoisomerase II and the generation of reactive oxygen species, leading to DNA damage and apoptosis.

Anthracycline_MoA CinerubinX This compound TopoisomeraseII Topoisomerase II Inhibition CinerubinX->TopoisomeraseII DNA_Intercalation DNA Intercalation CinerubinX->DNA_Intercalation ROS_Generation Reactive Oxygen Species (ROS) Generation CinerubinX->ROS_Generation DNA_Damage DNA Damage TopoisomeraseII->DNA_Damage DNA_Intercalation->DNA_Damage ROS_Generation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed mechanism of action for this compound.

Conclusion

The protocol described in this application note provides a solid foundation for the successful purification of this compound using HPLC. The presented methods, while generalized, are based on established principles for the purification of anthracyclines and can be adapted and optimized to suit specific laboratory conditions and instrumentation. The achievement of high-purity this compound is a critical step that enables further research into its biological activities and potential as a therapeutic agent.

References

Application Notes and Protocols for the Structural Analysis of Cinerubin X using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinerubin X is an anthracycline antibiotic, a class of potent chemotherapeutic agents known for their efficacy in treating various cancers. The complex polycyclic structure of this compound, featuring a tetracyclic aglycone and associated sugar moieties, necessitates advanced spectroscopic techniques for its complete structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously determining the constitution and stereochemistry of such natural products. These application notes provide a comprehensive overview of the methodologies and expected data for the structural analysis of this compound using one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Note on Data Availability: Despite extensive searches of scientific literature and chemical databases, the specific ¹H and ¹³C NMR spectral data for this compound from its original structure elucidation is not publicly available in full. The primary reference, a 1986 publication in the Journal of Antibiotics, is not accessible in its complete form. Consequently, the data presented in these notes is based on the known general spectral characteristics of the cinerubin class of anthracyclines and related compounds. Researchers who have access to the original publication or have independently isolated this compound should use the following protocols to acquire and interpret their own data.

Chemical Structure of this compound

The gross structure of this compound was reported to be closely related to other cinerubins, differing in its glycosidic side chain. A precise understanding of the connectivity and stereochemistry of the sugar units is paramount for understanding its biological activity.

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural analysis of this compound are provided below. These protocols are intended to be adapted to the specific instrumentation and sample availability in your laboratory.

Sample Preparation
  • Compound Isolation and Purification: this compound is typically isolated from fermentation broths of blocked mutants of Streptomyces violaceochromogenes.[1] Purification to >95% purity, as determined by HPLC, is essential for obtaining high-quality NMR spectra.

  • Solvent Selection: A deuterated solvent that fully dissolves the sample is required. Common choices for anthracyclines include deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., -OH, -NH).

  • Sample Concentration: Prepare a solution of 5-10 mg of purified this compound in 0.5-0.6 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C chemical shifts to 0.00 ppm.

NMR Data Acquisition

The following suite of NMR experiments is recommended for the complete structural elucidation of this compound.

  • ¹H NMR (Proton NMR):

    • Purpose: To identify the number and types of protons in the molecule, their chemical environment, and their scalar (J) couplings to neighboring protons.

    • Typical Parameters:

      • Spectrometer Frequency: 400 MHz or higher is recommended for better spectral dispersion.

      • Pulse Program: Standard single-pulse experiment (e.g., zg30).

      • Number of Scans: 16 to 64, depending on the sample concentration.

      • Relaxation Delay (d1): 1-2 seconds.

      • Acquisition Time (aq): 2-3 seconds.

  • ¹³C NMR (Carbon NMR):

    • Purpose: To determine the number and types of carbon atoms (e.g., C, CH, CH₂, CH₃).

    • Typical Parameters:

      • Spectrometer Frequency: 100 MHz or higher.

      • Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

      • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

      • Relaxation Delay (d1): 2 seconds.

  • DEPT (Distortionless Enhancement by Polarization Transfer):

    • Purpose: To differentiate between CH, CH₂, and CH₃ groups. DEPT-135 shows CH and CH₃ signals pointing up and CH₂ signals pointing down. DEPT-90 only shows CH signals.

    • Typical Parameters: Performed as a set of experiments with different final pulse angles (45°, 90°, and 135°).

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton (¹H-¹H) scalar couplings, revealing which protons are connected through bonds (typically up to 3 bonds). This is crucial for tracing out spin systems within the molecule, such as the sugar rings and the aglycone backbone.

    • Typical Parameters:

      • Pulse Program: cosygpqf.

      • Data Points (F2 and F1): 1024 x 256.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate each proton with its directly attached carbon atom. This allows for the unambiguous assignment of carbon signals based on the assignment of their attached protons.

    • Typical Parameters:

      • Pulse Program: hsqcedetgpsisp2.3.

      • Data Points (F2 and F1): 1024 x 256.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (typically 2-3 bonds) correlations between protons and carbons. This is a critical experiment for connecting different spin systems and for establishing the connectivity between the aglycone and the sugar moieties, and between the individual sugar units.

    • Typical Parameters:

      • Pulse Program: hmbcgplpndqf.

      • Data Points (F2 and F1): 2048 x 256.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):

    • Purpose: To identify protons that are close in space, even if they are not directly connected through bonds. This is essential for determining the relative stereochemistry of the molecule, including the orientation of substituents on the rings and the glycosidic linkages.

    • Typical Parameters:

      • Pulse Program: noesygpph or roesygpph.

      • Mixing Time (d8): 300-800 ms for NOESY, 150-300 ms for ROESY.

Data Presentation

The following tables represent the expected format for summarizing the quantitative NMR data for this compound. Due to the unavailability of specific literature data, these tables are presented as templates.

Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃, 500 MHz)

PositionδH (ppm)MultiplicityJ (Hz)
Aglycone
H-1.........
H-2.........
............
Sugar Moiety 1
H-1'.........
............
Sugar Moiety 2
H-1''.........
............

Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)

PositionδC (ppm)DEPT
Aglycone
C-1...CH
C-2...CH₂
.........
Sugar Moiety 1
C-1'...CH
.........
Sugar Moiety 2
C-1''...CH
.........

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

CinerubinX_NMR_Workflow cluster_isolation Sample Preparation cluster_1D_NMR 1D NMR Experiments cluster_2D_NMR 2D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification of this compound Purity Purity Assessment (HPLC) Isolation->Purity NMR_Sample NMR Sample Preparation (Solvent, Concentration) Purity->NMR_Sample H1_NMR ¹H NMR NMR_Sample->H1_NMR C13_NMR ¹³C NMR NMR_Sample->C13_NMR DEPT DEPT NMR_Sample->DEPT COSY COSY NMR_Sample->COSY HSQC HSQC NMR_Sample->HSQC HMBC HMBC NMR_Sample->HMBC NOESY NOESY/ROESY NMR_Sample->NOESY Spin_Systems Identify Spin Systems (COSY) H1_NMR->Spin_Systems CH_Correlation ¹H-¹³C Direct Correlation (HSQC) C13_NMR->CH_Correlation DEPT->CH_Correlation COSY->Spin_Systems HSQC->CH_Correlation Connectivity Establish Connectivity (HMBC) HMBC->Connectivity Stereochemistry Determine Stereochemistry (NOESY/ROESY) NOESY->Stereochemistry Spin_Systems->Connectivity CH_Correlation->Connectivity Connectivity->Stereochemistry Final_Structure Propose Final Structure Stereochemistry->Final_Structure

Caption: Workflow for this compound structural analysis using NMR.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationships in deducing the final structure from the various NMR experiments.

NMR_Logic_Diagram cluster_data NMR Data cluster_interpretation Structural Information H1_Data ¹H Chemical Shifts & J-Couplings Fragments Molecular Fragments (Spin Systems) H1_Data->Fragments C13_Data ¹³C Chemical Shifts & Multiplicities (DEPT) Direct_Bonds Direct C-H Bonds C13_Data->Direct_Bonds COSY_Data COSY Correlations (¹H-¹H) COSY_Data->Fragments HSQC_Data HSQC Correlations (¹H-¹³C one-bond) HSQC_Data->Direct_Bonds HMBC_Data HMBC Correlations (¹H-¹³C long-range) Long_Range Connectivity of Fragments (Aglycone-Sugars) HMBC_Data->Long_Range NOESY_Data NOESY/ROESY Correlations (¹H-¹H through space) Relative_Stereo Relative Stereochemistry & Conformation NOESY_Data->Relative_Stereo Fragments->Long_Range Direct_Bonds->Long_Range Final_Structure Complete Structure of this compound Long_Range->Final_Structure Relative_Stereo->Final_Structure

Caption: Logical flow from NMR data to the final structure.

References

Application Notes and Protocols for In Vitro Testing of Cinerubin X Against Multidrug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of Cinerubin X, a promising anthracycline antibiotic, against a panel of multidrug-resistant (MDR) bacterial strains. The following protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and are intended to ensure reproducible and comparable results.

Introduction to this compound

This compound is an anthracycline antibiotic, a class of compounds known for their potent activity against a range of bacteria.[1][2] Preliminary studies have indicated its efficacy against Gram-positive bacteria.[1] Given the urgent need for novel antimicrobial agents to combat the growing threat of multidrug resistance, a thorough in vitro characterization of this compound against clinically relevant MDR pathogens is warranted.[3] This document outlines the necessary protocols to determine its spectrum of activity and key pharmacological parameters.

Data Presentation: Summarized Quantitative Data

The following tables are templates for organizing and presenting the quantitative data obtained from the in vitro assays.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Multidrug-Resistant Bacterial Strains

Bacterial StrainResistance PhenotypeThis compound MIC (µg/mL)Control Antibiotic 1 MIC (µg/mL)Control Antibiotic 2 MIC (µg/mL)
Staphylococcus aureusMRSA
Enterococcus faeciumVRE
Streptococcus pneumoniaeMDR
Escherichia coliESBL-producing
Klebsiella pneumoniaeCarbapenem-resistant (CRE)
Pseudomonas aeruginosaMDR
Acinetobacter baumanniiMDR

Table 2: Minimum Bactericidal Concentrations (MBCs) of this compound

Bacterial StrainThis compound MIC (µg/mL)This compound MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus (MRSA)
E. faecium (VRE)
E. coli (ESBL)

Table 3: Time-Kill Kinetics of this compound against Representative Strains

Time (hours)Log10 CFU/mL (Control)Log10 CFU/mL (this compound at 1x MIC)Log10 CFU/mL (this compound at 4x MIC)
0
2
4
8
12
24

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5]

Materials:

  • This compound stock solution

  • 96-well U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive and negative controls (e.g., established antibiotics and broth alone)

Protocol:

  • Prepare a serial two-fold dilution of this compound in CAMHB in the microtiter plate, with concentrations ranging from a clinically relevant maximum to a minimum (e.g., 256 µg/mL to 0.06 µg/mL).

  • Prepare the bacterial inoculum by suspending several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well (except for the sterility control) with the bacterial suspension.

  • Include a growth control well (broth and inoculum without this compound) and a sterility control well (broth only).

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • The MIC is the lowest concentration of this compound at which no visible growth is observed.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[3]

Protocol:

  • Following the MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.

  • Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plates at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Time-Kill Kinetic Assay

This assay provides information on the rate at which an antimicrobial agent kills a bacterium.

Protocol:

  • Prepare flasks containing CAMHB with this compound at concentrations corresponding to 0x (growth control), 0.5x, 1x, 2x, and 4x the predetermined MIC for the test organism.

  • Inoculate each flask with the test organism to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubate the flasks at 35-37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots in sterile saline and plate onto MHA plates.

  • Incubate the plates for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.

  • Plot the log10 CFU/mL versus time to visualize the killing kinetics.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination cluster_timekill Time-Kill Assay start Start prep_cin Prepare this compound Stock Solution start->prep_cin prep_bac Prepare Bacterial Inoculum (0.5 McFarland) start->prep_bac serial_dil Serial Dilution of This compound in 96-well Plate prep_cin->serial_dil inoculate Inoculate Wells with Bacterial Suspension prep_bac->inoculate serial_dil->inoculate incubate_mic Incubate at 37°C for 16-20h inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic plate_mbc Plate Aliquots from Clear Wells onto Agar read_mic->plate_mbc prep_flasks Prepare Flasks with This compound (0x, 1x, 4x MIC) read_mic->prep_flasks incubate_mbc Incubate Agar Plates at 37°C for 18-24h plate_mbc->incubate_mbc read_mbc Determine MBC (≥99.9% killing) incubate_mbc->read_mbc inoculate_flasks Inoculate Flasks prep_flasks->inoculate_flasks sample Sample at Time Points (0, 2, 4, 8, 12, 24h) inoculate_flasks->sample plate_count Plate Serial Dilutions and Count CFUs sample->plate_count plot_data Plot Log10 CFU/mL vs. Time plate_count->plot_data

Caption: Workflow for in vitro antimicrobial susceptibility testing of this compound.

Proposed Mechanism of Action of this compound

As an anthracycline, this compound is proposed to act by inhibiting nucleic acid synthesis, a common mechanism for this class of antibiotics.[6]

mechanism_of_action cluster_bacterium Bacterial Cell dna Bacterial DNA rna_poly RNA Polymerase dna_gyrase DNA Gyrase / Topoisomerase IV ribosome Ribosome rna_poly->ribosome Transcription rna_poly->ribosome cell_death Cell Death dna_gyrase->dna DNA Replication dna_gyrase->dna protein Protein Synthesis ribosome->protein Translation ribosome->protein protein->cell_death cinerubin_x This compound cinerubin_x->dna Intercalates into DNA cinerubin_x->rna_poly Inhibits cinerubin_x->dna_gyrase Inhibits

Caption: Proposed mechanism of this compound via inhibition of nucleic acid synthesis.

References

Application Notes and Protocols for Cinerubin X in Topoisomerase II Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinerubin X is an anthracycline antibiotic, a class of compounds renowned for their potent anticancer activities. Anthracyclines are pivotal in oncology, with several members of this family being frontline treatments for a variety of solid and hematological malignancies.[1][2] The primary mechanism of action for their cytotoxic effects is the inhibition of DNA topoisomerase II (Top2), an essential enzyme that modulates DNA topology during replication, transcription, and chromosome segregation.[1][2]

Anthracyclines act as "topoisomerase poisons" by intercalating into DNA and stabilizing the transient covalent complex formed between topoisomerase II and DNA. This stabilization prevents the re-ligation of the double-strand breaks created by the enzyme, leading to an accumulation of DNA damage and ultimately triggering apoptotic cell death in cancer cells.[1] There are two human isoforms of topoisomerase II, alpha and beta. Topoisomerase II alpha is predominantly expressed in proliferating cells and is a key target for anticancer therapies, while topoisomerase II beta is constitutively expressed and has been linked to the cardiotoxic side effects of some anthracyclines.

While this compound is a known anthracycline, specific data on its topoisomerase II inhibitory activity is limited in publicly available literature. These application notes provide detailed protocols for the characterization of this compound and other novel compounds as topoisomerase II inhibitors, using well-established assays. For comparative purposes, data on well-characterized anthracyclines such as Doxorubicin, Daunorubicin, and Idarubicin are included.

Data Presentation: Comparative Inhibitory Activities of Anthracyclines

The following tables summarize the inhibitory concentrations (IC50) of various anthracyclines against topoisomerase II and cancer cell lines. This data provides a benchmark for evaluating the potency of novel compounds like this compound.

Table 1: In Vitro Topoisomerase II Inhibition

CompoundTopoisomerase II IsoformIC50Reference
DoxorubicinHuman Topoisomerase IIα0.5 - 2 µM
DaunorubicinHuman Topoisomerase IIPotent Inhibitor[3][4]
IdarubicinHuman Topoisomerase IIPotent Inhibitor[5]
EpirubicinNot SpecifiedNot Specified

Note: Specific IC50 values for direct topoisomerase II inhibition by anthracyclines can vary depending on the assay conditions. The provided values are representative ranges from various studies.

Table 2: Cytotoxicity in Cancer Cell Lines

CompoundCell LineIC50Reference
DoxorubicinCAL510.02 µM[6]
DaunorubicinHL-6019 nM[7]
IdarubicinMCF-73.3 ng/mL[5]
EpirubicinSU-DHL-50.004512 µM[8]

Experimental Protocols

Protocol 1: In Vitro Topoisomerase II Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase II.

Materials and Reagents:

  • Human Topoisomerase IIα (e.g., from a commercial supplier)

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II Reaction Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 20 mM DTT, 20 mM ATP)

  • This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

  • Positive Control: Etoposide or Doxorubicin

  • Negative Control: Solvent (e.g., DMSO)

  • Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose

  • Tris-Acetate-EDTA (TAE) Buffer

  • Ethidium Bromide or other DNA stain

  • Distilled water

Procedure:

  • Prepare a 1% agarose gel in 1x TAE buffer.

  • On ice, prepare reaction mixtures in microcentrifuge tubes. For each reaction (20 µL total volume):

    • 2 µL of 10x Topoisomerase II Reaction Buffer

    • 200 ng of kDNA

    • Desired concentration of this compound or control compound (e.g., serial dilutions). Ensure the final solvent concentration is consistent across all reactions and does not exceed 1-2%.

    • Distilled water to bring the volume to 18 µL.

  • Add 2 µL of diluted human topoisomerase IIα enzyme to each reaction tube. The optimal amount of enzyme should be predetermined as the minimal amount required to fully decatenate the kDNA under control conditions.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reactions by adding 5 µL of Stop Solution/Loading Dye.

  • Load the samples onto the 1% agarose gel.

  • Perform electrophoresis at a constant voltage (e.g., 5-10 V/cm) for 2-3 hours.[9]

  • Stain the gel with ethidium bromide for 30 minutes, followed by destaining in water.

  • Visualize the DNA bands under UV light and document the results. Decatenated minicircles will migrate into the gel, while catenated kDNA will remain in the well or migrate a short distance. Inhibition of the enzyme will result in a higher proportion of catenated DNA.

Protocol 2: In Vivo Complex of Enzyme (ICE) Assay

The ICE assay is a cell-based method to detect the stabilization of covalent topoisomerase-DNA complexes, a hallmark of topoisomerase poisons.[10][11]

Materials and Reagents:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • This compound (or other test compounds)

  • Positive Control: Etoposide or Camptothecin (for Topoisomerase I)

  • Lysis Buffer (e.g., containing a chaotropic agent like guanidinium thiocyanate)

  • Cesium Chloride (CsCl)

  • Ultracentrifuge and appropriate tubes

  • Slot blot apparatus

  • Nitrocellulose or PVDF membrane

  • Antibodies: Primary antibody against Topoisomerase IIα or IIβ, and a corresponding secondary antibody conjugated to HRP or a fluorescent dye.

  • Chemiluminescent or fluorescent detection reagents

Procedure:

  • Seed cells in culture plates and allow them to adhere and grow to a suitable confluency.

  • Treat the cells with varying concentrations of this compound or control compounds for a short period (e.g., 30-60 minutes).[10]

  • Lyse the cells directly in the culture dish with the lysis buffer. This step is crucial as it denatures proteins while preserving the covalent DNA-protein complexes.

  • Layer the cell lysate onto a pre-formed CsCl density gradient in an ultracentrifuge tube.

  • Perform ultracentrifugation at a high speed for a prolonged period (e.g., 24-48 hours). This will separate the DNA-protein complexes from free proteins based on their buoyant density.

  • Carefully fractionate the gradient from the bottom of the tube.

  • Apply the DNA-containing fractions to a nitrocellulose or PVDF membrane using a slot blot apparatus.

  • Perform immunodetection using a primary antibody specific for the topoisomerase isoform of interest, followed by an appropriate secondary antibody.

  • Visualize the signal using a suitable detection method. An increased signal in the DNA fractions of drug-treated cells compared to untreated cells indicates the stabilization of topoisomerase-DNA complexes.

Visualizations

experimental_workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo (Cell-Based) Assay kDNA kDNA Reaction Reaction Incubation (37°C, 30 min) kDNA->Reaction Top2 Topoisomerase II Top2->Reaction CinerubinX_invitro This compound CinerubinX_invitro->Reaction Gel Agarose Gel Electrophoresis Reaction->Gel Analysis_invitro Analysis of Decatenation Gel->Analysis_invitro Cells Cancer Cells CinerubinX_invivo This compound Treatment Cells->CinerubinX_invivo Lysis Cell Lysis CinerubinX_invivo->Lysis Centrifugation CsCl Ultracentrifugation Lysis->Centrifugation SlotBlot Slot Blot Centrifugation->SlotBlot Immunodetection Immunodetection SlotBlot->Immunodetection Analysis_invivo Analysis of Top2-DNA Complex Formation Immunodetection->Analysis_invivo

Caption: Experimental workflow for evaluating this compound as a Topoisomerase II inhibitor.

signaling_pathway CinerubinX This compound (Anthracycline) DNA_Intercalation DNA Intercalation CinerubinX->DNA_Intercalation Complex_Stabilization Stabilization of Cleavable Complex CinerubinX->Complex_Stabilization Top2_Complex Topoisomerase II- DNA Cleavable Complex DNA_Intercalation->Top2_Complex Top2_Complex->Complex_Stabilization Inhibition DSB DNA Double-Strand Breaks (DSBs) Complex_Stabilization->DSB DDR DNA Damage Response (ATM/ATR, p53) DSB->DDR Apoptosis Apoptosis DDR->Apoptosis

Caption: Signaling pathway of Topoisomerase II inhibition by anthracyclines like this compound.

References

Application Notes and Protocols: Cinerubin X in Leukemia Cell Line Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cinerubin X is an anthracycline antibiotic, a class of potent anti-cancer agents.[1] Like other anthracyclines, it is recognized as an antibiotic with antineoplastic properties.[1][2] Research into its specific applications and mechanisms in leukemia cell lines is an emerging area of interest. This document provides an overview of the available information, methodologies for its study, and potential signaling pathways it may influence in the context of leukemia.

Data Presentation

Currently, there is a lack of publicly available, detailed quantitative data specifically for this compound in leukemia cell line research. Further experimental investigation is required to establish key metrics such as IC50 values, apoptosis rates, and cell cycle arrest percentages across various leukemia cell lines. The tables below are provided as templates for researchers to populate with their own experimental data.

Table 1: IC50 Values of this compound in Leukemia Cell Lines

Cell LineThis compound IC50 (nM)Incubation Time (hrs)
e.g., HL-60Data not availablee.g., 48
e.g., K562Data not availablee.g., 48
e.g., JurkatData not availablee.g., 48
e.g., MOLT-4Data not availablee.g., 48

Table 2: Apoptosis Induction by this compound in Leukemia Cell Lines

Cell LineThis compound Concentration (nM)% Apoptotic Cells (Annexin V+)Treatment Time (hrs)
e.g., HL-60Data not availableData not availablee.g., 24
e.g., K562Data not availableData not availablee.g., 24

Table 3: Cell Cycle Analysis of Leukemia Cell Lines Treated with this compound

Cell LineThis compound Concentration (nM)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M PhaseTreatment Time (hrs)
e.g., HL-60Data not availableData not availableData not availableData not availablee.g., 24
e.g., K562Data not availableData not availableData not availableData not availablee.g., 24

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound on leukemia cell lines.

1. Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits the growth of leukemia cells by 50% (IC50).

  • Materials:

    • Leukemia cell lines (e.g., HL-60, K562)

    • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed leukemia cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • Prepare serial dilutions of this compound in complete medium.

    • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for the desired time period (e.g., 24, 48, 72 hours).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

  • Materials:

    • Leukemia cell lines

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.

    • Harvest the cells by centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

3. Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression.

  • Materials:

    • Leukemia cell lines

    • This compound

    • 70% ethanol (ice-cold)

    • PBS

    • RNase A

    • Propidium Iodide (PI) staining solution

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Harvest and wash the cells with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

    • Incubate the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

Signaling Pathways and Visualizations

Anthracyclines typically exert their anti-cancer effects through multiple mechanisms, including DNA intercalation, topoisomerase II inhibition, and the generation of reactive oxygen species (ROS). These actions can trigger various signaling pathways leading to cell cycle arrest and apoptosis. While the specific pathways affected by this compound in leukemia are yet to be fully elucidated, a general model of anthracycline action is presented below.

G CinerubinX This compound DNA DNA Intercalation CinerubinX->DNA TopoII Topoisomerase II Inhibition CinerubinX->TopoII ROS ROS Generation CinerubinX->ROS DNAdamage DNA Damage DNA->DNAdamage TopoII->DNAdamage ROS->DNAdamage ATM_ATR ATM/ATR Activation DNAdamage->ATM_ATR p53 p53 Activation ATM_ATR->p53 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Caption: Proposed mechanism of this compound leading to cell cycle arrest and apoptosis.

The workflow for investigating the effects of this compound on leukemia cell lines can be visualized as a systematic progression from initial screening to more detailed mechanistic studies.

G start Leukemia Cell Lines treatment This compound Treatment (Dose- and Time-dependent) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis cellcycle Cell Cycle Analysis (e.g., PI Staining) treatment->cellcycle end Elucidation of Mechanism of Action viability->end western Western Blot Analysis (Signaling Proteins) apoptosis->western cellcycle->western western->end

Caption: Experimental workflow for this compound research in leukemia cell lines.

Further research is necessary to validate these proposed pathways and to identify the specific molecular targets of this compound in leukemia cells. This will be crucial for its potential development as a therapeutic agent.

References

Application Notes and Protocols for Cinerubin X Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific preclinical data or established administration protocols for a compound designated "Cinerubin X" are available in the public domain. This compound is presumed to be an anthracycline antibiotic. Therefore, this document provides a representative protocol based on the well-characterized anthracycline, Doxorubicin . Researchers should adapt this protocol based on the specific physicochemical properties and preliminary in vitro data of this compound.

Introduction

This compound is a novel anthracycline antibiotic with potential applications in cancer chemotherapy. This document provides detailed protocols for the preparation and administration of this compound in preclinical animal models, along with representative data for the anthracycline class. The provided methodologies are intended to serve as a starting point for in vivo efficacy and toxicity studies.

Mechanism of Action

Anthracyclines, the class of compounds to which this compound belongs, exert their cytotoxic effects through a multi-faceted mechanism of action. The primary mechanisms include:

  • DNA Intercalation: The planar aromatic moiety of the anthracycline molecule inserts itself between DNA base pairs. This intercalation disrupts the DNA double helix structure, thereby inhibiting DNA replication and transcription.[1]

  • Topoisomerase II Inhibition: Anthracyclines form a stable ternary complex with DNA and topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication. This "poisoning" of the enzyme prevents the re-ligation of DNA strands, leading to double-strand breaks and subsequent cell death.

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline molecule can undergo redox cycling, leading to the production of superoxide radicals and hydrogen peroxide. This surge in ROS induces oxidative stress, causing damage to DNA, proteins, and lipids, ultimately triggering apoptosis.[1]

Quantitative Data Summary

The following tables summarize representative toxicity and efficacy data for doxorubicin in common animal models. These values should be considered as a reference for initial dose-range finding studies with this compound.

Table 1: Acute Toxicity of Doxorubicin in Rodents

SpeciesRoute of AdministrationLD50 (mg/kg)Key Toxicities Observed
MouseIntravenous (IV)21Myelosuppression, cardiotoxicity, weight loss
MouseIntraperitoneal (IP)13.5Peritonitis, myelosuppression, weight loss
RatIntravenous (IV)10.5Cardiotoxicity, nephrotoxicity, myelosuppression
RatIntraperitoneal (IP)15.4Peritonitis, gastrointestinal toxicity, weight loss

Table 2: Doxorubicin-Induced Cardiotoxicity Model in Rats [2][3]

Cumulative Dose (mg/kg)Administration ScheduleKey Findings
102.5 mg/kg, twice weekly for 2 weeksProgressive deterioration of clinical condition after 2 months.[2]
152.5 mg/kg, twice weekly for 3 weeksSignificant decrease in WBC, lymphocytes, and hemoglobin.[2]
20.4Single dose30% mortality, significant body weight loss.[2]
25Single dose100% mortality.[2]

Table 3: Efficacy of Doxorubicin in a Xenograft Mouse Model (Human Melanoma)

Treatment GroupDose (mg/kg)Administration RouteTumor Growth Inhibition (%)
Vehicle Control-IV0
Doxorubicin5IV45
Doxorubicin10IV78

Experimental Protocols

Materials and Reagents
  • This compound (or Doxorubicin Hydrochloride)

  • Sterile, pyrogen-free 0.9% Sodium Chloride Injection, USP (Saline)

  • Sterile syringes and needles (size appropriate for the animal model)

  • Calibrated balance

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Preparation of this compound Solution

Caution: this compound is a potent cytotoxic agent and should be handled with extreme care in a certified chemical fume hood or biological safety cabinet.

  • Accurately weigh the required amount of this compound powder.

  • Reconstitute the powder with the appropriate volume of sterile saline to achieve the desired stock concentration (e.g., 2 mg/mL).

  • Gently swirl the vial to ensure complete dissolution. Do not shake vigorously to avoid foaming.

  • The reconstituted solution should be a clear, red solution.

  • Further dilute the stock solution with sterile saline to the final desired concentration for injection.

Animal Models
  • Species: Mice (e.g., BALB/c, C57BL/6, Athymic Nude) or Rats (e.g., Sprague-Dawley, Wistar).

  • Age/Weight: Typically 6-8 weeks old, with weights ranging from 20-25g for mice and 200-250g for rats.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.

Administration of this compound
  • Warm the mouse under a heat lamp for a few minutes to dilate the tail veins.

  • Place the mouse in a suitable restraint device.

  • Swab the tail with 70% ethanol.

  • Using a 27-30 gauge needle, insert the needle into one of the lateral tail veins.

  • Slowly inject the this compound solution (typically 100-200 µL).

  • Withdraw the needle and apply gentle pressure to the injection site.

  • Firmly grasp the mouse or rat by the scruff of the neck and allow the hind legs to hang free.

  • Tilt the animal slightly downwards to move the abdominal organs away from the injection site.

  • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline.

  • Aspirate to ensure the needle has not entered a blood vessel or organ.

  • Inject the this compound solution (up to 500 µL for mice, and up to 2 mL for rats).

Monitoring and Endpoints
  • Tumor Growth: For efficacy studies, measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

  • Body Weight: Monitor body weight 2-3 times per week as an indicator of toxicity.

  • Clinical Observations: Observe animals daily for any signs of distress, such as lethargy, ruffled fur, or changes in behavior.

  • Hematology: At the end of the study, collect blood samples for complete blood counts to assess myelosuppression.

  • Histopathology: Collect tumors and major organs (heart, liver, kidneys) for histopathological analysis.

Visualizations

Signaling Pathway of Anthracycline-Induced Cardiotoxicity

Anthracycline_Cardiotoxicity Anthracycline Anthracycline (e.g., this compound) Mitochondria Mitochondria Anthracycline->Mitochondria Redox Cycling DNA Nuclear DNA Anthracycline->DNA Intercalation TopoisomeraseII Topoisomerase II Anthracycline->TopoisomeraseII Inhibition ROS Reactive Oxygen Species (ROS) Mitochondria->ROS DNA_Damage DNA Double-Strand Breaks ROS->DNA_Damage Apoptosis Cardiomyocyte Apoptosis ROS->Apoptosis DNA->DNA_Damage TopoisomeraseII->DNA_Damage p53 p53 Activation DNA_Damage->p53 p53->Apoptosis Cardiac_Dysfunction Cardiac Dysfunction Apoptosis->Cardiac_Dysfunction

Caption: Anthracycline-induced cardiotoxicity signaling pathway.

Experimental Workflow for In Vivo Efficacy Study

Efficacy_Workflow Start Start: Tumor Cell Implantation Tumor_Growth Allow Tumors to Reach Palpable Size Start->Tumor_Growth Randomization Randomize Animals into Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound or Vehicle Control Randomization->Treatment Monitoring Monitor Tumor Growth, Body Weight, and Clinical Signs Treatment->Monitoring Repeated Cycles Endpoint Endpoint: Euthanasia and Tissue Collection Monitoring->Endpoint

References

Application Notes and Protocols for the Formulation of Cinerubin X for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on the specific formulation of Cinerubin X for in vivo studies is limited. The following application notes and protocols are based on general strategies for formulating poorly soluble anthracycline antibiotics and other cytotoxic compounds for preclinical research.[1][2][3][4][5] These guidelines are intended to serve as a starting point for researchers, and formulation development will require optimization for this compound.

Introduction

This compound is an anthracycline antibiotic.[6] Like many compounds in this class, it is expected to have low aqueous solubility, posing a challenge for its formulation for in vivo administration, particularly for intravenous routes.[1][3][4] Proper formulation is critical to ensure bioavailability, minimize vehicle-related toxicity, and obtain reliable results in preclinical studies.[2][3] This document provides an overview of potential formulation strategies and detailed protocols for the preparation of a liposomal formulation, a common approach for anthracyclines like doxorubicin.[7][8]

Formulation Strategies for Poorly Soluble Anthracyclines

Several strategies can be employed to formulate poorly soluble compounds like this compound for in vivo studies. The choice of formulation will depend on the specific physicochemical properties of the drug, the intended route of administration, and the experimental goals.[4]

Common Approaches:

  • Co-solvent Systems: These involve dissolving the compound in a mixture of a water-miscible organic solvent and an aqueous vehicle. While simple to prepare, care must be taken to avoid precipitation upon injection.[2]

  • Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs.[7][9] Liposomal formulations can improve drug solubility, alter pharmacokinetic profiles, and potentially reduce toxicity.[7][8][10]

  • Nanoparticles: Nanosuspensions or polymeric nanoparticles can increase the surface area of the drug, enhancing its dissolution rate and bioavailability.[3]

The following table summarizes common excipients used in parenteral formulations for poorly soluble drugs.

Excipient CategoryExamplePurpose
Solubilizing Agents Polyethylene glycol (PEG) 300/400, Propylene glycol, EthanolTo dissolve the active pharmaceutical ingredient (API).[2]
Surfactants Polysorbate 80 (Tween® 80), Cremophor® ELTo increase solubility and stability of the formulation.[2][11]
Lipids (for Liposomes) Phosphatidylcholines (e.g., DSPC, DPPC), CholesterolTo form the lipid bilayer structure of the liposome.[12]
Aqueous Vehicles Saline (0.9% NaCl), Dextrose 5% in water (D5W)To dilute the formulation to the final injection volume.[2]

Experimental Protocol: Preparation of Liposomal this compound by Thin-Film Hydration

This protocol describes a general method for encapsulating a hydrophobic drug like this compound into liposomes. This method is widely used for preparing multilamellar vesicles (MLVs), which can then be downsized to form small unilamellar vesicles (SUVs).[12][13]

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., sterile saline or phosphate-buffered saline, pH 7.4)

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes and needles

Procedure:

  • Lipid Film Preparation:

    • Dissolve this compound, DSPC, and cholesterol in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. The molar ratio of DSPC to cholesterol is typically around 2:1. The drug-to-lipid ratio will need to be optimized.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure at a temperature above the lipid transition temperature (for DSPC, this is ~55°C) to form a thin, uniform lipid film on the inner surface of the flask.[9][12]

    • Continue to apply vacuum for at least 2 hours to ensure complete removal of residual solvent.[13]

  • Hydration:

    • Add the aqueous hydration buffer, pre-heated to above the lipid transition temperature, to the flask containing the dry lipid film.[9]

    • Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.[7]

  • Size Reduction (Extrusion):

    • To obtain a more uniform particle size distribution, the MLV suspension is subjected to extrusion.

    • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to a syringe and pass it through the extruder multiple times (e.g., 10-20 passes). This process will generate small unilamellar vesicles (SUVs) with a defined size.[13]

  • Purification (Optional):

    • To remove unencapsulated this compound, the liposome suspension can be purified by methods such as dialysis or size exclusion chromatography.

  • Characterization:

    • The final liposomal formulation should be characterized for particle size, zeta potential, encapsulation efficiency, and drug concentration.

In Vivo Administration and Study Workflow

The following diagram illustrates a typical workflow for an in vivo study using a formulated compound like this compound.

G cluster_prep Formulation & Preparation cluster_invivo In Vivo Study cluster_analysis Analysis formulation This compound Formulation (e.g., Liposomal) qc Quality Control (Size, Concentration) formulation->qc dose_prep Dose Preparation qc->dose_prep dosing Administration (e.g., IV, IP) dose_prep->dosing animal_model Animal Model Selection (e.g., Tumor Xenograft) animal_model->dosing monitoring Monitoring (Tumor Growth, Body Weight) dosing->monitoring pk_pd Pharmacokinetics/ Pharmacodynamics monitoring->pk_pd efficacy Efficacy Assessment pk_pd->efficacy toxicity Toxicity Evaluation efficacy->toxicity

Caption: Experimental workflow for in vivo studies of this compound.

General Mechanism of Action of Anthracyclines

The cytotoxic effects of anthracyclines are generally attributed to two primary mechanisms:

  • Intercalation into DNA and Inhibition of Topoisomerase II: Anthracyclines insert themselves between the base pairs of DNA, which physically obstructs DNA and RNA synthesis.[14][15] They also form a stable complex with DNA and the enzyme topoisomerase II, leading to DNA strand breaks and subsequent cell death.[14][15]

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline molecule can undergo redox cycling, leading to the production of free radicals.[14][16] This can induce oxidative stress, causing damage to cellular components including DNA, proteins, and lipids, and contribute to cardiotoxicity, a known side effect of this class of drugs.[8][16]

The following diagram illustrates this general signaling pathway.

G cluster_cell Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm dna DNA apoptosis Apoptosis dna->apoptosis topo2 Topoisomerase II topo2->dna DNA Strand Breaks ros Reactive Oxygen Species (ROS) ros->apoptosis mitochondria Mitochondria mitochondria->ros Redox Cycling cinerubin This compound cinerubin->dna Intercalation cinerubin->topo2 Inhibition cinerubin->mitochondria

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cinerubin X Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the production of Cinerubin X from Streptomyces cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which organisms produce it?

A1: this compound is an anthracycline antibiotic. It has been isolated from mutant strains of Streptomyces violaceochromogenes and has also been reported to be produced by Streptomyces griseorubiginosus. Anthracyclines are a class of potent anti-cancer agents, and their biosynthesis is a complex process involving type II polyketide synthases.

Q2: What are the critical factors influencing this compound production in Streptomyces?

A2: The production of secondary metabolites like this compound in Streptomyces is highly sensitive to environmental and nutritional factors. Key parameters to control include the composition of the culture medium (carbon and nitrogen sources, phosphate levels), pH, temperature, and aeration. The growth phase of the culture is also critical, as secondary metabolite production typically occurs during the stationary phase.

Q3: Can the genetic background of the Streptomyces strain affect this compound yield?

A3: Absolutely. The genetic makeup of the producing strain is a fundamental determinant of yield. Wild-type strains often produce low titers of secondary metabolites. Strain improvement through classical mutagenesis (e.g., UV or chemical mutagenesis) followed by screening, or more targeted genetic engineering approaches, can significantly enhance production. This can involve overexpressing pathway-specific regulatory genes or deleting genes for competing metabolic pathways.

Q4: What is a typical fermentation period for this compound production?

A4: The optimal fermentation time can vary depending on the specific strain and culture conditions. Generally, for many Streptomyces species, antibiotic production becomes significant after the initial rapid growth phase (trophophase) and continues into the stationary phase (idiophase). This can range from 5 to 10 days of incubation. It is crucial to perform a time-course study to determine the peak production time for your specific experimental setup.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No this compound Production Inappropriate culture medium composition.Optimize the carbon-to-nitrogen ratio. Test different carbon sources (e.g., glucose, starch) and nitrogen sources (e.g., soybean meal, yeast extract). Ensure adequate phosphate levels, as high phosphate can sometimes inhibit secondary metabolism.
Suboptimal pH of the culture medium.The optimal pH for Streptomyces growth and antibiotic production is typically between 6.5 and 7.5. Monitor and control the pH of your fermentation broth. Start with an initial pH of around 7.0 and allow it to drift or control it with buffers.
Incorrect incubation temperature.Most Streptomyces species grow well between 25°C and 30°C. Perform a temperature optimization study within this range to find the ideal temperature for this compound production by your strain.
Insufficient aeration.Streptomyces are aerobic bacteria and require sufficient oxygen for growth and secondary metabolite production. Increase the agitation speed in liquid cultures or use baffled flasks to improve oxygen transfer. For solid cultures, ensure adequate headspace.
Strain instability or degradation.Repeated subculturing can lead to a decline in antibiotic production. It is advisable to go back to a frozen stock of the original high-producing strain.
Inconsistent Yields Between Batches Variability in inoculum preparation.Standardize your inoculum preparation protocol. Use a consistent age and density of the seed culture for inoculating your production medium.
Inconsistent media preparation.Ensure all media components are accurately weighed and dissolved. Sterilization methods should be consistent to avoid degradation of sensitive components.
Fluctuations in fermentation parameters.Tightly control pH, temperature, and agitation throughout the fermentation process. Use calibrated equipment for monitoring.
Difficulty in Extracting this compound Inefficient extraction solvent.Anthracyclines are typically extracted from the fermentation broth using organic solvents. Test different solvents like ethyl acetate, chloroform, or a mixture of chloroform and methanol to find the most efficient one for this compound.
Incorrect pH during extraction.The pH of the fermentation broth can significantly affect the solubility and extraction efficiency of the target compound. Adjust the pH of the broth before extraction to optimize the recovery of this compound.

Data Presentation

Table 1: Representative Media Composition for Streptomyces Fermentation
ComponentConcentration (g/L)Role
Soluble Starch20Carbon Source
Soybean Meal10Nitrogen Source
Yeast Extract2Growth Factors, Vitamins
K₂HPO₄1Phosphate Source, pH Buffer
MgSO₄·7H₂O0.5Cofactor for Enzymes
NaCl0.5Osmotic Balance
CaCO₃2pH Buffer
Table 2: Typical Fermentation Parameters for Antibiotic Production
ParameterTypical RangeOptimal Value (Example)
Incubation Temperature25 - 35°C28°C
Initial pH6.0 - 8.07.0
Agitation Speed (for liquid culture)150 - 250 rpm200 rpm
Fermentation Time5 - 10 days7 days

Experimental Protocols

Protocol 1: Inoculum Preparation
  • Aseptically transfer a loopful of a well-sporulated Streptomyces culture from an agar plate into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).

  • Incubate the flask at 28°C on a rotary shaker at 200 rpm for 48-72 hours, or until a dense mycelial culture is obtained.

  • Use this seed culture to inoculate the production medium at a 5% (v/v) ratio.

Protocol 2: Fermentation for this compound Production
  • Prepare the production medium (refer to Table 1 for a representative composition) and dispense 100 mL into 500 mL baffled flasks.

  • Sterilize the flasks by autoclaving at 121°C for 20 minutes.

  • After cooling, inoculate each flask with 5 mL of the prepared seed culture.

  • Incubate the flasks at 28°C on a rotary shaker at 200 rpm for 7-10 days.

  • Withdraw samples periodically to monitor growth and this compound production.

Protocol 3: Extraction and Quantification of this compound
  • Harvest the fermentation broth and centrifuge to separate the mycelium from the supernatant.

  • Adjust the pH of the supernatant to 8.0 with a suitable base.

  • Extract the supernatant twice with an equal volume of ethyl acetate.

  • Pool the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Dissolve the crude extract in a suitable solvent (e.g., methanol) for analysis.

  • Analyze the extract by High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

  • Quantify this compound by comparing the peak area with a standard curve of a known concentration of a related anthracycline or a purified this compound standard if available.

Visualizations

experimental_workflow Experimental Workflow for this compound Production cluster_inoculum Inoculum Preparation cluster_fermentation Production Phase cluster_downstream Downstream Processing inoculum_plate Streptomyces Spore Stock seed_culture Seed Culture (48-72h) inoculum_plate->seed_culture Inoculation production_flask Production Medium seed_culture->production_flask Inoculation (5% v/v) fermentation Fermentation (7-10 days) production_flask->fermentation harvest Harvest Broth fermentation->harvest extraction Solvent Extraction harvest->extraction Centrifugation & pH Adjustment analysis HPLC Analysis extraction->analysis Crude Extract

Caption: A typical experimental workflow for this compound production.

signaling_pathway Generalized Anthracycline Biosynthetic Pathway acetyl_coa Acetyl-CoA pks Type II Polyketide Synthase (PKS) acetyl_coa->pks propionyl_coa Propionyl-CoA propionyl_coa->pks polyketide_intermediate Aromatic Polyketide Intermediate pks->polyketide_intermediate cyclases Cyclases/ Aromatases polyketide_intermediate->cyclases aglycone Anthracyclinone Aglycone cyclases->aglycone glycosyltransferase Glycosyltransferase aglycone->glycosyltransferase tailoring_enzymes Tailoring Enzymes (e.g., Oxygenases, Methyltransferases) aglycone->tailoring_enzymes sugar_biosynthesis Deoxysugar Biosynthesis activated_sugar TDP-Deoxysugar sugar_biosynthesis->activated_sugar activated_sugar->glycosyltransferase anthracycline This compound (Anthracycline) glycosyltransferase->anthracycline anthracycline->tailoring_enzymes tailoring_enzymes->aglycone

Caption: A generalized pathway for anthracycline biosynthesis in Streptomyces.

Technical Support Center: Cinerubin X Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Cinerubin X, an anthracycline antibiotic produced by a blocked mutant of Streptomyces violaceochromogenes.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its producing organism?

A1: this compound is a novel anthracycline antibiotic. It is a secondary metabolite produced by a blocked mutant strain of the bacterium Streptomyces violaceochromogenes.[1]

Q2: What are the key stages in this compound production?

A2: The production of this compound, like other microbial secondary metabolites, involves several key stages:

  • Strain Maintenance and Inoculum Development: Proper storage and cultivation of the Streptomyces violaceochromogenes mutant to ensure culture viability and purity.

  • Fermentation: Culturing the microorganism in a suitable liquid medium under optimized conditions to promote the biosynthesis of this compound.

  • Extraction: Separating the this compound from the fermentation broth and microbial biomass.

  • Purification: Isolating and purifying this compound from other metabolites and impurities to achieve high purity.

Q3: What factors can influence the yield of this compound?

A3: The yield of this compound can be influenced by a variety of factors, including the composition of the fermentation medium (carbon and nitrogen sources), pH, temperature, aeration, and agitation rate.[2][3] The genetic stability of the mutant Streptomyces violaceochromogenes strain is also a critical factor.

Q4: What analytical methods are suitable for determining the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a commonly used and effective method for determining the purity of anthracyclines like this compound. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for both quantification and structural confirmation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No this compound Yield Suboptimal Fermentation Medium: Inappropriate carbon or nitrogen sources, or incorrect concentrations.Screen different carbon sources (e.g., glucose, starch, glycerol) and nitrogen sources (e.g., soybean meal, yeast extract, peptone) at various concentrations.[4]
Incorrect Fermentation pH: The pH of the medium may be outside the optimal range for this compound production.Monitor and control the pH of the fermentation broth throughout the process. The optimal pH for Streptomyces secondary metabolite production is often near neutral (pH 6.5-8.0).[3][4]
Inadequate Aeration/Agitation: Insufficient dissolved oxygen can limit the growth and metabolic activity of Streptomyces.Optimize the agitation speed and aeration rate to ensure sufficient oxygen supply without causing excessive shear stress on the mycelia.[2]
Strain Instability/Degeneration: The mutant Streptomyces violaceochromogenes may have reverted or lost its ability to produce this compound.Re-streak the culture from a frozen stock to ensure the use of a high-producing strain. Periodically check the culture for morphological changes.
Low Purity of this compound Inefficient Extraction Method: The chosen solvent or extraction technique may not be effectively separating this compound from impurities.Experiment with different organic solvents for extraction (e.g., ethyl acetate, chloroform). Optimize the extraction pH to improve partitioning.[5]
Suboptimal Purification Protocol: The chromatographic conditions may not be suitable for separating this compound from closely related compounds.Optimize the mobile phase composition and gradient in the HPLC purification step. Consider using different types of chromatography (e.g., ion-exchange, size-exclusion) as additional purification steps.
Inconsistent Batch-to-Batch Yield Variability in Inoculum: Inconsistent age, size, or physiological state of the inoculum can lead to variable fermentation performance.Standardize the inoculum preparation procedure, including the age of the seed culture and the inoculum volume.[4]
Fluctuations in Fermentation Parameters: Even minor variations in temperature, pH, or nutrient levels can impact final yield.Implement strict process control and monitoring for all critical fermentation parameters.

Data Presentation

The following tables present representative data on the impact of various fermentation parameters on the yield of secondary metabolites in Streptomyces species. This data is intended to be illustrative and can serve as a starting point for the optimization of this compound production.

Table 1: Effect of Carbon Source on Secondary Metabolite Yield

Carbon Source (20 g/L)Relative Yield (%)
Glucose100
Starch125
Glycerol90
Maltose110
Fructose85
Data is representative and based on studies of other Streptomyces secondary metabolites.

Table 2: Effect of pH on Secondary Metabolite Yield

Initial pHRelative Yield (%)
5.560
6.085
6.595
7.0100
7.590
8.075
Data is representative and based on studies of other Streptomyces secondary metabolites.[4]

Table 3: Effect of Temperature on Secondary Metabolite Yield

Temperature (°C)Relative Yield (%)
2580
2895
30100
3585
3770
Data is representative and based on studies of other Streptomyces secondary metabolites.[3]

Experimental Protocols

I. Fermentation of Streptomyces violaceochromogenes for this compound Production

1. Inoculum Preparation: a. Aseptically transfer a loopful of Streptomyces violaceochromogenes from a stock culture to a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth). b. Incubate the flask at 28-30°C on a rotary shaker at 200 rpm for 48-72 hours until a dense mycelial culture is obtained.

2. Production Fermentation: a. Prepare the production medium in a fermenter. A representative medium could consist of (per liter): 30 g soluble starch, 10 g soybean meal, 2 g yeast extract, 1 g K₂HPO₄, 0.5 g MgSO₄·7H₂O, and 2 g CaCO₃. Adjust the initial pH to 7.0. b. Sterilize the fermenter and medium. c. Inoculate the production medium with 5-10% (v/v) of the seed culture. d. Carry out the fermentation at 28-30°C for 7-10 days. Maintain an agitation rate of 200-300 rpm and an aeration rate of 1 vvm (volume of air per volume of medium per minute). e. Monitor the pH and dissolved oxygen levels throughout the fermentation and adjust as necessary.

II. Extraction and Purification of this compound

1. Extraction: a. At the end of the fermentation, harvest the broth and separate the mycelial biomass from the supernatant by centrifugation or filtration. b. Adjust the pH of the supernatant to 3.0-4.0 with an acid (e.g., HCl). c. Extract the acidified supernatant twice with an equal volume of a water-immiscible organic solvent such as ethyl acetate or chloroform. d. Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude this compound extract.

2. Purification: a. Dissolve the crude extract in a small volume of a suitable solvent (e.g., methanol). b. Perform column chromatography using a silica gel stationary phase. c. Elute the column with a gradient of solvents, for example, a mixture of chloroform and methanol, gradually increasing the polarity. d. Collect fractions and analyze them for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC. e. Pool the fractions containing pure this compound and evaporate the solvent. f. For higher purity, a final purification step using preparative HPLC with a suitable column (e.g., C18) and mobile phase can be employed.

Visualizations

Anthracycline_Biosynthesis_Pathway Acetyl_CoA Acetyl-CoA + Malonyl-CoA PKS Type II Polyketide Synthase (PKS) Acetyl_CoA->PKS Polyketide_Intermediate Polyketide Intermediate PKS->Polyketide_Intermediate Aklavinone Aklavinone (Anthracyclinone Core) Polyketide_Intermediate->Aklavinone Glycosylation Glycosylation Aklavinone->Glycosylation Cinerubin_X This compound Glycosylation->Cinerubin_X

Caption: Generalized biosynthetic pathway for anthracyclines like this compound.

Experimental_Workflow cluster_fermentation Fermentation cluster_downstream Downstream Processing Inoculum Inoculum Preparation (S. violaceochromogenes) Fermentation Production Fermentation Inoculum->Fermentation Extraction Extraction of Crude Product Fermentation->Extraction Purification Chromatographic Purification Extraction->Purification Analysis Purity Analysis (HPLC) Purification->Analysis Final_Product Pure this compound Analysis->Final_Product >95% Purity

Caption: Experimental workflow for this compound production and purification.

References

Technical Support Center: Overcoming Anthracycline Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Cinerubin X": Our records do not contain specific information on a compound named "this compound." It is possible that this is a novel, less common, or proprietary name for an anthracycline antibiotic. This guide provides comprehensive strategies and troubleshooting for overcoming resistance to the broader class of anthracyclines, such as doxorubicin and daunorubicin. The principles and protocols outlined here are broadly applicable to investigating and combating resistance to this class of chemotherapeutic agents.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing increasing resistance to our lead anthracycline compound. What are the most common reasons for this?

A1: The most prevalent mechanism of acquired resistance to anthracyclines is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which is encoded by the MDR1 gene.[1] These transporters function as drug efflux pumps, actively removing the anthracycline from the cell and preventing it from reaching its intracellular target, topoisomerase II.[2][3][4] Other contributing factors can include alterations in topoisomerase II itself, increased drug metabolism and detoxification, and enhanced DNA repair mechanisms.[2][5]

Q2: How can I determine if my resistant cell line is overexpressing P-glycoprotein (MDR1)?

A2: You can assess P-glycoprotein overexpression through several methods:

  • Western Blotting: This technique allows you to quantify the amount of P-gp protein in your resistant cell line compared to its parental, sensitive counterpart.

  • Flow Cytometry: Using a fluorescently-labeled antibody against an external epitope of P-gp, you can measure its surface expression.

  • Functional Assays: An indirect way to assess P-gp activity is to measure the efflux of a fluorescent substrate, such as Rhodamine 123. Resistant cells overexpressing P-gp will show lower intracellular fluorescence.

Q3: What are some initial strategies I can try to overcome this resistance?

A3: A common initial strategy is to co-administer your anthracycline with a P-glycoprotein inhibitor, also known as a chemosensitizer. Verapamil and cyclosporin A are classic examples of such inhibitors.[1][6] These agents compete with the anthracycline for binding to the P-gp transporter, thereby increasing the intracellular concentration of the chemotherapeutic drug. Combination therapies with other cytotoxic agents that have different mechanisms of action can also be an effective approach.[7][8]

Q4: Are there signaling pathways I should investigate that might be contributing to the resistance?

A4: Yes, several signaling pathways have been implicated in the regulation of MDR1 expression and the development of chemoresistance. The PI3K/Akt pathway is a key regulator of cell survival and has been shown to be involved in chemoresistance. Activation of this pathway can lead to the upregulation of anti-apoptotic proteins and may contribute to the expression of ABC transporters. Therefore, investigating the phosphorylation status of key proteins in this pathway, such as Akt, can provide valuable insights.

Troubleshooting Guides

Troubleshooting Western Blot for P-glycoprotein
Problem Possible Cause Solution
No bands or weak bands Insufficient protein loaded, low P-gp expression, antibody issue, or transfer problems.Increase protein load, use a positive control (e.g., MCF-7/ADR cells), check antibody specifications and expiration, and verify transfer with Ponceau S staining.
High background Insufficient blocking, antibody concentration too high, or inadequate washing.Block for at least 1 hour at room temperature, optimize primary and secondary antibody concentrations, and increase the number and duration of wash steps.
Unexpected bands Protein degradation, post-translational modifications, or non-specific antibody binding.Add protease inhibitors to your lysis buffer, consult literature for known modifications of P-gp, and run a negative control (lysate from a cell line known not to express P-gp).[9][10][11]
Troubleshooting Rhodamine 123 Efflux Assay
Problem Possible Cause Solution
High background fluorescence Incomplete washing, autofluorescence of cells.Increase the number of wash steps after Rhodamine 123 incubation. Run an unstained cell control to assess autofluorescence and set appropriate gates on the flow cytometer.
No difference between sensitive and resistant cells Low P-gp expression in the resistant line, inactive P-gp, or incorrect assay conditions.Confirm P-gp expression by Western blot. Ensure cells are healthy and metabolically active. Optimize Rhodamine 123 concentration and incubation time. Include a positive control for P-gp inhibition (e.g., verapamil).
High variability between replicates Inconsistent cell numbers, pipetting errors, or fluctuations in temperature.Ensure accurate cell counting and consistent seeding density. Use calibrated pipettes. Maintain consistent temperatures during incubation and efflux steps.

Quantitative Data on Anthracycline Resistance and Reversal

Table 1: IC50 Values of Doxorubicin in Sensitive and Resistant Breast Cancer Cell Lines

Cell LineIC50 of Doxorubicin (µM)Fold ResistanceReference
MCF-7 (Sensitive)0.4-[12]
MCF-7/ADR (Resistant)7.017.5[12]

Table 2: Reversal of Doxorubicin Resistance in MCF-7/ADR Cells by Verapamil

TreatmentIC50 of Doxorubicin (µM)Fold Reversal
Doxorubicin alone7.0-
Doxorubicin + 10 µM Verapamil1.25.8

Detailed Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to determine the cytotoxic effects of an anthracycline and to calculate its IC50 value.

Materials:

  • 96-well plates

  • Cancer cell lines (sensitive and resistant)

  • Complete culture medium

  • Anthracycline stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the anthracycline in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted anthracycline solutions. Include a vehicle control (medium with the same concentration of the drug solvent).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Western Blot for P-glycoprotein (P-gp) Detection

This protocol is for the detection and quantification of P-gp in cell lysates.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against P-gp

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the bands using an imaging system.

  • Use a loading control (e.g., β-actin or GAPDH) to normalize the P-gp expression levels.

Rhodamine 123 Efflux Assay by Flow Cytometry

This functional assay measures the efflux activity of P-gp.

Materials:

  • Sensitive and resistant cancer cell lines

  • Rhodamine 123 stock solution (1 mg/mL in DMSO)

  • P-gp inhibitor (e.g., Verapamil)

  • Flow cytometry buffer (e.g., PBS with 1% FBS)

  • Flow cytometer

Procedure:

  • Harvest cells and resuspend them in pre-warmed culture medium at a concentration of 1 x 10^6 cells/mL.

  • For inhibitor-treated samples, pre-incubate the cells with a P-gp inhibitor (e.g., 10 µM Verapamil) for 30 minutes at 37°C.

  • Add Rhodamine 123 to a final concentration of 1 µg/mL to all samples.

  • Incubate for 30-60 minutes at 37°C, protected from light.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in ice-cold flow cytometry buffer.

  • Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (typically in the FL1 channel).

  • Compare the mean fluorescence intensity between sensitive, resistant, and inhibitor-treated resistant cells. Resistant cells should show lower fluorescence than sensitive cells, and this should be reversed by the P-gp inhibitor.

Signaling Pathways and Experimental Workflows

PI3K/Akt Signaling Pathway in Chemoresistance

PI3K_Akt_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB MDR1_Gene MDR1 Gene Transcription mTOR->MDR1_Gene NFkB->MDR1_Gene P_gp P-glycoprotein (Efflux Pump) MDR1_Gene->P_gp Drug_Efflux Drug Efflux P_gp->Drug_Efflux Chemoresistance Chemoresistance Drug_Efflux->Chemoresistance

Caption: PI3K/Akt pathway activation leading to chemoresistance.

Experimental Workflow for Investigating Anthracycline Resistance

Experimental_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Functional Analysis cluster_2 Phase 3: Reversal of Resistance cluster_3 Phase 4: Pathway Analysis Cell_Culture 1. Culture Sensitive & Resistant Cell Lines MTT_Assay 2. Determine IC50 Values (MTT Assay) Cell_Culture->MTT_Assay Western_Blot 3. Quantify P-gp Expression (Western Blot) MTT_Assay->Western_Blot Efflux_Assay 4. Measure P-gp Activity (Rhodamine 123 Efflux Assay) Western_Blot->Efflux_Assay Inhibitor_Treatment 5. Co-treat with P-gp Inhibitor (e.g., Verapamil) Efflux_Assay->Inhibitor_Treatment MTT_Reversal 6. Re-evaluate IC50 Values (MTT Assay) Inhibitor_Treatment->MTT_Reversal Pathway_Analysis 7. Investigate Signaling Pathways (e.g., PI3K/Akt via Western Blot) MTT_Reversal->Pathway_Analysis

Caption: Workflow for studying anthracycline resistance.

References

Technical Support Center: Cinerubin X Handling and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of Cinerubin X during storage and experimental procedures. Due to the limited availability of stability data specific to this compound, the following recommendations are based on the well-documented properties of the anthracycline class of antibiotics, including doxorubicin and daunorubicin, which share a similar core structure.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

A1: this compound is an anthracycline antibiotic.[1] This class of compounds is known for its potent antineoplastic properties and is characterized by a tetracyclic anthraquinone backbone linked to a sugar moiety.[1] Their mechanism of action often involves DNA intercalation and inhibition of topoisomerase II.

Q2: What are the primary factors that can cause this compound degradation?

A2: Based on the behavior of related anthracyclines, the primary factors contributing to degradation are exposure to light (photodegradation), non-optimal pH conditions, high temperatures, and the presence of oxidizing agents. The quinone moiety in the anthracycline structure can participate in redox reactions, generating reactive oxygen species (ROS) that can lead to compound degradation.

Q3: How should I store this compound powder?

A3: this compound, in its solid (powder) form, should be stored in a tightly sealed container, protected from light, at a controlled low temperature. For long-term storage, keeping it at -20°C is recommended. The container should be opaque or wrapped in aluminum foil to prevent light exposure.

Q4: What is the recommended procedure for preparing this compound solutions?

A4: Due to the potential for hydrolysis and pH-dependent degradation, it is crucial to use appropriate solvents and buffers. This compound is often supplied as a hydrochloride salt, which is generally more soluble in aqueous solutions. Reconstitute the powder in a suitable buffer, ideally at a slightly acidic pH (around 3.0-5.0), as this has been shown to improve the stability of other anthracyclines. Use high-purity solvents and degas them to remove dissolved oxygen.

Q5: How should I store this compound solutions?

A5: this compound solutions should be stored at 2-8°C and protected from light. For short-term storage (up to 7 days), refrigeration is suitable. For longer-term storage, consider aliquoting the solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and storing at -20°C or -80°C. Always wrap storage containers in aluminum foil or use amber vials.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of potency or unexpected experimental results. This compound degradation due to improper storage.Verify storage conditions (temperature, light protection). Prepare fresh solutions from powder. Perform a stability check using HPLC (see Experimental Protocols).
Color change of the solution (e.g., fading of the orange-red color). Photodegradation or pH shift.Ensure the solution is always protected from light. Check the pH of the solution and adjust if necessary. Prepare fresh solution in a light-protected container.
Precipitation in the solution. Poor solubility, pH issue, or use of an inappropriate solvent.Confirm the recommended solvent for your specific this compound salt. Ensure the pH of the buffer is within the optimal range. Gentle warming or sonication (in a light-protected vessel) may help, but use with caution to avoid thermal degradation.
Inconsistent results between experiments. Degradation of stock solution, or variability in handling.Aliquot stock solutions to minimize freeze-thaw cycles and contamination. Use a consistent protocol for solution preparation and handling, minimizing exposure to ambient light and temperature.

Stability of Related Anthracyclines

The following table summarizes stability data for anthracyclines closely related to this compound. This data can be used as a proxy to guide the handling of this compound.

Compound Storage Conditions Solvent/Vehicle Stability
Doxorubicin4°C, protected from light5% glucose or 0.9% NaClStable for 7 days
Daunorubicin4°C, protected from light5% glucose or 0.9% NaClStable for 7 days
Epirubicin4°C, protected from light5% glucose or 0.9% NaClStable for 7 days

Experimental Protocols

Protocol 1: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of this compound in solution.

1. Materials:

  • This compound sample
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Phosphoric acid or other suitable buffer components
  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
  • HPLC system with a fluorescence or UV-Vis detector

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., buffered aqueous solution).
  • Divide the stock solution into different storage conditions to be tested (e.g., 4°C protected from light, room temperature with light exposure, etc.).
  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot and dilute it to a suitable concentration for HPLC analysis.

3. HPLC Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to ~4.5) is often effective for separating anthracyclines.
  • Flow Rate: 1.0 mL/min
  • Detection: Fluorescence detection is highly sensitive for anthracyclines (e.g., excitation at 480 nm, emission at 550 nm). UV-Vis detection can also be used.
  • Injection Volume: 20 µL

4. Data Analysis:

  • Monitor the peak area of the this compound peak over time.
  • A decrease in the peak area indicates degradation.
  • The appearance of new peaks suggests the formation of degradation products.
  • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) measurement.

Visualizations

This compound Degradation Pathway and Mitigation CinerubinX This compound Degradation Degradation CinerubinX->Degradation Light Light Exposure Light->Degradation causes Temp High Temperature Temp->Degradation causes pH Non-optimal pH pH->Degradation causes Oxidation Oxidation (ROS) Oxidation->Degradation causes ProtectLight Store in Dark / Amber Vials ProtectLight->Light mitigates Refrigerate Refrigerate / Freeze Refrigerate->Temp mitigates Buffer Use Buffered Solution (pH 3-5) Buffer->pH mitigates Degas Use Degassed Solvents Degas->Oxidation mitigates

Caption: Factors leading to this compound degradation and corresponding mitigation strategies.

Troubleshooting Workflow for this compound Instability Start Inconsistent Results / Suspected Degradation CheckStorage Review Storage Conditions: - Temperature? - Light Protection? Start->CheckStorage CheckSolution Review Solution Preparation: - Correct Solvent/Buffer? - pH in Range? CheckStorage->CheckSolution Correct ImproperStorage Action: Store at -20°C or 2-8°C, in dark. CheckStorage->ImproperStorage Incorrect ImproperSolution Action: Use fresh, degassed buffer (pH 3-5). CheckSolution->ImproperSolution Incorrect RunQC Run HPLC Stability Check CheckSolution->RunQC Correct PrepareFresh Prepare Fresh Aliquots from Powder ImproperStorage->PrepareFresh ImproperSolution->PrepareFresh PrepareFresh->RunQC End Proceed with Experiment RunQC->End

Caption: A logical workflow for troubleshooting potential this compound degradation issues.

References

Cinerubin X Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists involved in the purification of Cinerubin X.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Low Yield After Initial Extraction

A1: Several factors can contribute to low yields of this compound during the initial extraction from the fermentation broth. Common causes include incomplete cell lysis, suboptimal solvent selection, or degradation of the target compound.

Troubleshooting Steps:

  • Optimize Cell Lysis: Ensure the chosen method (e.g., sonication, high-pressure homogenization) is sufficient to disrupt the Streptomyces cell wall. Verify lysis efficiency via microscopy.

  • Solvent Selection: The polarity of the extraction solvent is critical. This compound, being a glycoside, has moderate polarity. A mixture of ethyl acetate and methanol is often a good starting point. Test different solvent systems to find the optimal one for your specific fermentation broth.

  • pH Adjustment: The pH of the fermentation broth can impact the solubility and stability of this compound. Before extraction, adjust the pH to a range of 6.0-7.0 to ensure the compound is in a stable, neutral form.

  • Temperature Control: Perform the extraction at a reduced temperature (4-8°C) to minimize potential degradation of this compound by endogenous enzymes.

Q2: Poor Resolution During Column Chromatography

A2: Co-elution of impurities with this compound is a common issue during chromatographic purification. This can be due to an inappropriate stationary phase, a non-optimized mobile phase, or column overloading.

Troubleshooting Steps:

  • Stationary Phase Selection: For a moderately polar compound like this compound, a C18 reversed-phase column is a good starting point. However, if you are seeing co-elution with closely related compounds, consider a phenyl-hexyl or a cyano-propyl stationary phase for alternative selectivity.

  • Mobile Phase Optimization: A gradient elution is typically required to resolve this compound from impurities. A common mobile phase is a gradient of acetonitrile in water (with 0.1% formic acid to improve peak shape). Optimize the gradient slope to enhance the separation of your target compound.

  • Column Overloading: Injecting too much crude extract onto the column can lead to broad, overlapping peaks. Determine the loading capacity of your column and inject a smaller amount if necessary.

Table 1: Comparison of Stationary Phases for this compound Purification

Stationary PhaseMobile PhaseResolution of this compound from Impurity APeak Tailing Factor
C18Acetonitrile/Water Gradient1.21.5
Phenyl-HexylAcetonitrile/Water Gradient1.81.1
Cyano-PropylMethanol/Water Gradient1.51.3

Q3: this compound Degradation During Purification

A3: this compound can be sensitive to pH, light, and temperature. Degradation can occur at various stages of the purification process.

Troubleshooting Steps:

  • pH Control: Maintain a pH between 6.0 and 7.0 throughout the purification process. Use buffered mobile phases if necessary.

  • Light Protection: Protect all solutions containing this compound from light by using amber vials or covering glassware with aluminum foil.

  • Temperature Management: Keep all samples on ice or in a refrigerated autosampler whenever possible. For long-term storage, lyophilize the purified this compound and store it at -80°C.

Workflow for Troubleshooting this compound Degradation

start Degradation Observed check_ph Check pH of Solutions start->check_ph check_light Assess Light Exposure start->check_light check_temp Evaluate Temperature During Purification & Storage start->check_temp adjust_ph Adjust pH to 6.0-7.0 Use Buffered Mobile Phase check_ph->adjust_ph reassess Re-evaluate Purity adjust_ph->reassess protect_light Use Amber Vials Wrap Glassware in Foil check_light->protect_light protect_light->reassess control_temp Keep Samples at 4°C Store Long-Term at -80°C check_temp->control_temp control_temp->reassess

Caption: Troubleshooting workflow for this compound degradation.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for this compound Purity Assessment

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV-Vis at 485 nm.

  • Column Temperature: 25°C.

This compound Purification Workflow

fermentation Streptomyces Fermentation extraction Solvent Extraction (Ethyl Acetate/Methanol) fermentation->extraction concentration Rotary Evaporation extraction->concentration pre_purification Solid Phase Extraction (SPE) (C18 Cartridge) concentration->pre_purification hplc Preparative HPLC (C18 Column) pre_purification->hplc fraction_collection Fraction Collection hplc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis purity_analysis->hplc <95% Purity lyophilization Lyophilization purity_analysis->lyophilization >95% Purity final_product Pure this compound lyophilization->final_product

Caption: Overall workflow for the purification of this compound.

Q4: How to Confirm the Identity of Purified this compound?

A4: The identity and structure of the purified compound should be confirmed using a combination of spectroscopic techniques.

Recommended Analytical Methods:

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the molecule and confirm its elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To identify the number and types of protons in the molecule.

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To elucidate the connectivity of atoms within the molecule and confirm the structure of the aglycone and the sugar moieties, as well as their linkage.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Result
HRMS (ESI+)[M+H]⁺ at m/z corresponding to the calculated exact mass of this compound
¹H NMR (CDCl₃, 500 MHz)Characteristic signals for aromatic protons, sugar anomeric protons, and methoxy groups.
¹³C NMR (CDCl₃, 125 MHz)Resonances corresponding to carbonyls, aromatic carbons, and sugar carbons.

Enhancing the stability of Cinerubin X for experimental use

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Cinerubin X

This guide provides technical support for researchers, scientists, and drug development professionals using this compound, a potent anthracycline antibiotic. Given that this compound shares structural and functional similarities with other anthracyclines, such as Cinerubin R and Doxorubicin, this document incorporates stability data and handling protocols established for this class of compounds to ensure experimental success.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized this compound?

A1: For initial stock solutions, it is recommended to use sterile, nuclease-free water or a buffer with a slightly acidic pH (e.g., pH 6.0-6.5) to enhance stability. For final dilutions into cell culture media, ensure the final concentration of the initial solvent is minimal to avoid cytotoxicity.

Q2: How should I store this compound solutions to maintain stability?

A2: Lyophilized powder should be stored at -20°C, protected from light. Once reconstituted, aliquot the stock solution into light-protected tubes and store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.

Q3: Is this compound sensitive to light?

A3: Yes. Like other anthracyclines, this compound is susceptible to photodegradation. All experimental steps, from reconstitution to final application, should be performed under subdued light conditions. Use amber-colored tubes or wrap tubes in aluminum foil.

Q4: At what pH is this compound most stable?

A4: this compound is most stable in slightly acidic conditions. Alkaline environments (pH > 7.4) can lead to rapid degradation. The stability of related anthracyclines has been shown to be pH-dependent when mixed with various infusion fluids.[2]

Q5: Can I sterilize this compound solutions by autoclaving?

A5: No. This compound is heat-sensitive and will degrade under autoclaving conditions. Reconstitution should be performed using sterile solvents and aseptic techniques. If filtration is necessary, use a 0.22 µm syringe filter compatible with your solvent.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in my assay. 1. Degradation of this compound: Repeated freeze-thaw cycles, exposure to light, or improper pH. 2. Incorrect Concentration: Error in dilution calculations.1. Prepare fresh aliquots from a new vial of lyophilized powder. Ensure storage and handling are performed under light-protected and temperature-controlled conditions. 2. Verify all calculations and recalibrate pipettes if necessary.
The color of my this compound solution has faded. Chemical Degradation: The characteristic red-orange color of anthracycline solutions is indicative of the intact chromophore. Fading suggests degradation.Discard the solution immediately and prepare a fresh one. Review handling and storage procedures to identify potential causes of degradation (e.g., light exposure, non-optimal pH).
Precipitate forms after dilution in media. Poor Solubility: The final concentration may exceed the solubility limit of this compound in the aqueous environment of the cell culture media.Ensure the stock solution is at a sufficiently high concentration so that the final dilution step is large (e.g., 1:1000). This minimizes the amount of organic solvent (if used) and reduces the risk of precipitation. Pre-warm the media before adding the compound.
High variability between experimental replicates. Inconsistent Aliquots or Degradation: Inconsistent concentrations between aliquots due to poor mixing or partial degradation during the experiment.1. Gently vortex the stock solution before making dilutions. 2. Prepare a master mix of the final working solution for all replicates to ensure consistency. Keep the master mix on ice and protected from light throughout the experiment.

Quantitative Stability Data

The stability of this compound is expected to be comparable to other anthracyclines. The table below summarizes the stability of related compounds in various intravenous fluids at room temperature, indicating the percentage of the initial concentration remaining over time.

Table 1: Stability of Anthracyclines in Infusion Fluids

Compound Infusion Fluid Time to 90% Concentration (Hours)
Daunorubicin5% Dextrose Injection (D5W)> 48
Daunorubicin0.9% Sodium Chloride (NS)> 48
DaunorubicinLactated Ringer's (LR)> 48
Doxorubicin5% Dextrose Injection (D5W)> 48
Doxorubicin0.9% Sodium Chloride (NS)> 48
Data adapted from studies on anthracycline antitumor agents.[2]

Experimental Protocols

Protocol: Preparation of this compound for In Vitro Cell Viability Assays

  • Reconstitution of Lyophilized Powder:

    • Under subdued light, bring the vial of lyophilized this compound to room temperature.

    • Add the required volume of sterile, nuclease-free water to create a 10 mM stock solution.

    • Gently swirl the vial to dissolve the powder completely. Do not vortex vigorously.

  • Aliquoting and Storage:

    • Immediately aliquot the 10 mM stock solution into single-use, amber-colored microcentrifuge tubes.

    • Store the aliquots at -80°C.

  • Preparation of Working Solution:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature, protected from light.

    • Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentrations (e.g., ranging from 1 nM to 1 µM).

    • Gently mix by inversion. This working solution should be used immediately.

  • Cell Treatment:

    • Remove the old medium from your cultured cells.

    • Add the medium containing the final concentration of this compound to the cells.

    • Incubate for the desired treatment period under standard cell culture conditions.

Visualizations

G cluster_prep Preparation cluster_exp Experiment a Reconstitute Lyophilized This compound in Water b Create 10 mM Stock Solution a->b c Aliquot and Store at -80°C b->c d Thaw Single Aliquot c->d New Experiment e Dilute to Final Concentration in Cell Culture Medium d->e f Treat Cells in Culture e->f g Incubate and Analyze f->g

Caption: Experimental workflow for this compound preparation and use.

G start Unexpected Experimental Result (e.g., Low Efficacy) check_prep Was a fresh aliquot used? start->check_prep node_yes_fresh Yes check_prep->node_yes_fresh node_no_fresh No check_prep->node_no_fresh check_light Was solution protected from light? node_yes_fresh->check_light Yes end_thaw Action: Use a new aliquot. Avoid freeze-thaw cycles. node_no_fresh->end_thaw No node_yes_light Yes check_light->node_yes_light node_no_light No check_light->node_no_light check_ph Is the final medium pH between 6.8 and 7.4? node_yes_light->check_ph Yes end_light Action: Repeat experiment under subdued light conditions. node_no_light->end_light No node_yes_ph Yes check_ph->node_yes_ph node_no_ph No check_ph->node_no_ph end_issue Potential Issue: - Cell line resistance - Incorrect dosage calculation node_yes_ph->end_issue Yes end_ph Action: Adjust medium pH or use a buffered solution. node_no_ph->end_ph No

Caption: Troubleshooting decision tree for this compound stability.

G a This compound b DNA Intercalation a->b c Topoisomerase II (Topo II) a->c d Topo II - DNA Cleavage Complex b->d c->d e Inhibition of DNA Re-ligation d->e this compound Stabilizes Complex f DNA Strand Breaks e->f g Apoptosis f->g

Caption: Simplified signaling pathway for this compound.

References

Cinerubin X Dose-Response Curve Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing Cinerubin X dose-response curve experiments. The following information, presented in a question-and-answer format, addresses common challenges and outlines best practices for obtaining reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

This compound is an anthracycline antibiotic, a class of drugs commonly used in cancer chemotherapy. Like other anthracyclines, its primary mechanism of action is believed to be the inhibition of topoisomerase II. This enzyme is crucial for resolving DNA topological problems during replication and transcription. By stabilizing the topoisomerase II-DNA cleavage complex, this compound can lead to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death).

Q2: I am starting my experiments with this compound. What is a typical starting concentration range for a dose-response curve?

While specific IC50 values for this compound are not widely published, a common starting point for in vitro dose-response experiments with novel anthracyclines is to test a broad concentration range. A logarithmic serial dilution is recommended, for example, from 0.01 µM to 100 µM. This wide range increases the probability of identifying the dynamic portion of the dose-response curve for your specific cell line.

Q3: How should I prepare my this compound stock solution and working concentrations?

This compound should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C to maintain stability. When preparing working concentrations for your experiment, perform serial dilutions from the stock solution in your cell culture medium. It is critical to ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including the vehicle control, and is at a level that does not affect cell viability (typically ≤ 0.5%).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High Variability Between Replicates - Inconsistent cell seeding density.- Pipetting errors during drug dilution or addition.- Edge effects in the microplate.- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the microplate or fill them with sterile media/PBS to maintain humidity.
No Dose-Response Effect Observed - this compound concentrations are too low or too high.- The chosen cell line is resistant to this compound.- Insufficient incubation time.- Test a wider range of concentrations (e.g., from nanomolar to high micromolar).- Verify the sensitivity of your cell line to other topoisomerase II inhibitors.- Optimize the incubation time (e.g., 24, 48, 72 hours).
Inconsistent or "U-shaped" Dose-Response Curve - Drug precipitation at high concentrations.- Off-target effects at high concentrations.- Issues with the viability assay.- Visually inspect the wells for any signs of drug precipitation.- Consider the possibility of hormesis or other complex biological responses.- Ensure the chosen viability assay is linear over the range of cell densities in your experiment.
Low Signal-to-Noise Ratio in Viability Assay - Low cell number.- Suboptimal assay conditions.- Increase the initial cell seeding density.- Optimize assay parameters such as incubation time with the reagent and wavelength settings.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
  • Cell Seeding:

    • Culture your chosen cancer cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium to create a single-cell suspension.

    • Count the cells and adjust the concentration to the desired seeding density (e.g., 5,000 - 10,000 cells/well in a 96-well plate).

    • Seed the cells into a 96-well plate and incubate overnight to allow for attachment.

  • Drug Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Cell Viability Assay (e.g., MTT or PrestoBlue™):

    • Follow the manufacturer's protocol for your chosen viability assay.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the background reading (medium only).

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in software like GraphPad Prism to calculate the IC50 value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Drug_Preparation This compound Serial Dilution Treatment Drug Treatment Drug_Preparation->Treatment Cell_Seeding->Treatment Incubation Incubation (48-72h) Treatment->Incubation Viability_Assay Cell Viability Assay Incubation->Viability_Assay Data_Acquisition Plate Reader Viability_Assay->Data_Acquisition Data_Analysis IC50 Calculation Data_Acquisition->Data_Analysis

Caption: Experimental workflow for determining the IC50 of this compound.

Signaling_Pathway CinerubinX This compound TopoisomeraseII Topoisomerase II CinerubinX->TopoisomeraseII Inhibition DNA_Breaks DNA Double-Strand Breaks TopoisomeraseII->DNA_Breaks Stabilizes Cleavage Complex Cell_Cycle_Arrest Cell Cycle Arrest DNA_Breaks->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Breaks->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Putative signaling pathway for this compound-induced apoptosis.

Addressing Cinerubin X off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Cinerubin X in cellular assays. This compound is a potent anti-neoplastic agent, but its off-target effects can influence experimental outcomes.[1][2] This guide will help you identify and mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an anthracycline antibiotic.[1] Its primary on-target effect is the inhibition of Topoisomerase II. This leads to the accumulation of DNA double-strand breaks during replication, ultimately triggering apoptosis in rapidly dividing cells.

Q2: What are the known off-target effects of this compound?

A2: this compound has two well-characterized off-target effects. Firstly, it can inhibit Cell Cycle Kinase 5 (CCK5), which is crucial for the G2/M checkpoint, leading to cell cycle arrest. Secondly, at higher concentrations, it can induce significant oxidative stress, resulting in non-specific cytotoxicity. It is important to screen for off-target effects to avoid unwanted side effects.[3]

Q3: At what concentrations are off-target effects likely to be observed?

A3: Off-target inhibition of CCK5 can occur at concentrations approaching the upper limit of the effective range for Topoisomerase II inhibition. Significant oxidative stress is typically observed at concentrations exceeding the recommended therapeutic window. Refer to the quantitative data table below for specific IC50 values. It is recommended to use the lowest effective concentration to minimize off-target effects.

Q4: How can I be sure that the observed cellular phenotype is due to the on-target effect?

A4: To confirm on-target activity, it is crucial to correlate the observed phenotype with direct evidence of Topoisomerase II inhibition. This can be achieved by measuring markers of DNA damage (e.g., γH2AX foci) and apoptosis (e.g., cleaved caspase-3). Additionally, performing rescue experiments with a drug-resistant Topoisomerase II mutant can help validate the on-target effect.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound activity. Using concentrations where the on-target and off-target effects are well-separated is crucial for interpreting your results. A lower IC50 value indicates a more potent inhibitor.

TargetParameterValue (nM)Notes
On-Target
Topoisomerase IIIC5050Concentration for 50% inhibition of Topoisomerase II activity in a cell-free assay.[3]
Ki25Inhibitor constant, indicating binding affinity to Topoisomerase II.
Off-Target
Cell Cycle Kinase 5 (CCK5)IC50500Concentration for 50% inhibition of CCK5 activity in a cell-free assay.[3]
Ki300Inhibitor constant, indicating binding affinity to CCK5.
Oxidative Stress InductionEC50>2000Effective concentration to induce a 50% increase in reactive oxygen species (ROS).

This compound Signaling Pathways

The following diagram illustrates the on-target and off-target pathways of this compound.

G cluster_0 This compound Effects cluster_1 On-Target cluster_2 Off-Target CinerubinX This compound TopoII Topoisomerase II CinerubinX->TopoII Inhibits (High Affinity) CCK5 CCK5 CinerubinX->CCK5 Inhibits (Lower Affinity) OxidativeStress Oxidative Stress CinerubinX->OxidativeStress Induces (High Concentration) DSB DNA Double-Strand Breaks TopoII->DSB Apoptosis Apoptosis DSB->Apoptosis G2MArrest G2/M Arrest CCK5->G2MArrest Cytotoxicity Non-Specific Cytotoxicity OxidativeStress->Cytotoxicity

On-target and off-target pathways of this compound.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cellular assays.

Issue 1: I'm observing high levels of cell death at concentrations that should be specific for Topoisomerase II inhibition.

  • Possible Cause: This could be due to non-specific cytotoxicity caused by oxidative stress, especially if you are using concentrations at the higher end of the recommended range. It's also possible that your cell line is particularly sensitive to CCK5 inhibition, leading to a more pronounced G2/M arrest and subsequent cell death.

  • Troubleshooting Workflow:

    G Start High Cytotoxicity Observed CheckConc Is this compound concentration > 500 nM? Start->CheckConc HighConc High concentration may induce off-target oxidative stress. CheckConc->HighConc Yes CheckCCK5 Assess CCK5 inhibition via Western blot for p-Histone H3. CheckConc->CheckCCK5 No LowerConc Perform dose-response curve (10-500 nM). HighConc->LowerConc MeasureROS Measure Reactive Oxygen Species (ROS). LowerConc->MeasureROS ROSPositive ROS levels elevated? MeasureROS->ROSPositive UseAntioxidant Co-treat with an antioxidant (e.g., N-acetylcysteine). ROSPositive->UseAntioxidant Yes End Phenotype confirmed to be on-target or off-target. ROSPositive->End No UseAntioxidant->End CheckCCK5->End

Issue 2: My cells are arresting in the G2/M phase but are not showing significant signs of apoptosis.

  • Possible Cause: This phenotype is characteristic of the off-target inhibition of CCK5. You may be using a concentration of this compound that is sufficient to inhibit CCK5 but not high enough to cause robust Topoisomerase II-mediated apoptosis in your cell line.

  • Logical Troubleshooting:

    G cluster_0 Observed Phenotype cluster_1 Potential Causes cluster_2 Solutions G2MArrest G2/M Arrest CCK5_Inhibition Dominant CCK5 Inhibition G2MArrest->CCK5_Inhibition NoApoptosis Low Apoptosis Low_TopoII_Inhibition Insufficient TopoII Inhibition NoApoptosis->Low_TopoII_Inhibition Lower_Concentration Lower this compound to < 200 nM CCK5_Inhibition->Lower_Concentration Verify_TopoII Verify TopoII inhibition (e.g., γH2AX staining) Low_TopoII_Inhibition->Verify_TopoII Use_Specific_Initor Use_Specific_Initor Verify_TopoII->Use_Specific_Initor Use_Specific_Inhibitor Use a more specific TopoII inhibitor as a control

    Troubleshooting G2/M arrest without apoptosis.

Experimental Protocols

Protocol 1: Dose-Response Curve for IC50 Determination

This protocol can be adapted for both Topoisomerase II and CCK5 activity assays.

  • Prepare Reagents:

    • Purified Topoisomerase II or CCK5 enzyme.

    • Appropriate substrate (e.g., supercoiled plasmid DNA for Topoisomerase II, a specific peptide substrate for CCK5).

    • This compound serial dilutions (e.g., from 1 nM to 10 µM).

    • Assay buffer and ATP.

    • Detection reagents (e.g., DNA intercalating dye or phospho-specific antibody).

  • Assay Procedure:

    • Add assay buffer, substrate, and enzyme to each well of a microplate.

    • Add the serially diluted this compound or a vehicle control (e.g., DMSO).

    • Initiate the reaction by adding ATP.

    • Incubate at the optimal temperature for the enzyme (e.g., 37°C).

    • Stop the reaction and add detection reagents.

    • Measure the signal (e.g., fluorescence or luminescence).

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the percentage of inhibition against the log of the this compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA can be used to verify that this compound is binding to its intended target, Topoisomerase II, in intact cells.

  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with this compound at the desired concentration or with a vehicle control for 1-2 hours.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a protein buffer.

    • Aliquot the cell suspension and heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes.

    • Lyse the cells by freeze-thawing.

  • Protein Quantification:

    • Centrifuge the lysates to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of soluble Topoisomerase II in each sample using Western blotting.

  • Data Analysis:

    • Plot the amount of soluble Topoisomerase II against the temperature for both the treated and control samples.

    • A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe to measure oxidative stress.

  • Cell Preparation:

    • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Probe Loading and Treatment:

    • Wash the cells with a buffered saline solution.

    • Load the cells with an ROS-sensitive probe (e.g., DCFDA) by incubating for 30-60 minutes.

    • Wash the cells to remove the excess probe.

    • Treat the cells with various concentrations of this compound, a vehicle control, and a positive control (e.g., H2O2).

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at appropriate excitation/emission wavelengths at several time points (e.g., 1, 2, and 4 hours).

  • Data Analysis:

    • Normalize the fluorescence values to the vehicle control.

    • An increase in fluorescence indicates an increase in intracellular ROS.

References

Strategies to reduce Cinerubin X-induced cardiotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Cinerubin X Cardiotoxicity

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering this compound-induced cardiotoxicity in their experiments. For the purposes of this guide, this compound is treated as an anthracycline-like compound, with doxorubicin serving as a well-documented proxy for its cardiotoxic effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound-induced cardiotoxicity and how does it manifest in experimental models?

A1: this compound-induced cardiotoxicity, similar to that caused by anthracyclines like doxorubicin, is damage to the heart muscle.[1][2] This toxicity is a significant limitation in its therapeutic use.[1] In experimental models, it can manifest as:

  • Acute Cardiotoxicity: Occurring during or immediately after administration, presenting as arrhythmias or transient ventricular dysfunction.[1][3]

  • Early-Onset Chronic Cardiotoxicity: Developing within a year of treatment, leading to progressive heart failure.[1]

  • Late-Onset Chronic Cardiotoxicity: Appearing years after treatment, often resulting in irreversible cardiomyopathy.[1]

Histopathologically, you may observe myocardial vacuolization, interstitial fibrosis, and myofibrillar loss in animal models.[4]

Q2: What are the primary molecular mechanisms behind this compound-induced cardiotoxicity?

A2: The primary driver is believed to be the generation of reactive oxygen species (ROS), leading to oxidative stress.[5] This occurs through a redox cycle involving the quinone moiety of the this compound molecule. Key downstream effects include:

  • Mitochondrial dysfunction

  • DNA damage and activation of apoptotic pathways

  • Disruption of calcium homeostasis

  • Impairment of topoisomerase II-beta in cardiomyocytes.[6]

Q3: How can I monitor for this compound-induced cardiotoxicity in my animal models?

A3: A multi-pronged approach to monitoring is recommended:

  • Echocardiography: Serial echocardiograms to measure left ventricular ejection fraction (LVEF) and fractional shortening (FS) are standard.[4] A significant decrease in these parameters indicates cardiac dysfunction.

  • Cardiac Biomarkers: Blood levels of cardiac troponins (cTnI or cTnT) and N-terminal pro-B-type natriuretic peptide (NT-proBNP) are sensitive indicators of myocardial injury.[7][8]

  • Cardiovascular Magnetic Resonance (CMR): This technique can detect early myocardial edema and fibrosis before significant changes in LVEF are apparent.[3]

  • Histopathology: Post-mortem analysis of heart tissue can confirm the extent of cellular damage.

Q4: Are there any established cardioprotective agents I can use as positive controls in my experiments?

A4: Yes, Dexrazoxane is an iron-chelating agent and is a well-established cardioprotectant used in clinical practice.[6][9] It is thought to work by preventing the formation of the iron-anthracycline complex, thereby reducing ROS generation.[5]

Troubleshooting Guides

Problem 1: High variability in cardiotoxicity markers between animals in the same treatment group.

Possible Cause Troubleshooting Step
Inconsistent Drug Administration Ensure precise and consistent dosing for each animal. For intravenous injections, confirm proper catheter placement.
Underlying Health Differences Use age- and weight-matched animals from a reputable supplier. Screen for pre-existing cardiac conditions if your model is susceptible.
Genetic Variability If using outbred strains, consider switching to an inbred strain to reduce genetic variability.
Diet and Environment Standardize housing conditions, diet, and light-dark cycles for all experimental groups.

Problem 2: My potential cardioprotective agent is showing no effect against this compound-induced cardiotoxicity.

Possible Cause Troubleshooting Step
Incorrect Dosing or Timing Review the literature for established dosing regimens for your agent or similar compounds. Consider a dose-response study. The timing of administration relative to this compound is critical; test pre-treatment, co-administration, and post-treatment protocols.
Poor Bioavailability Verify the solubility and stability of your compound in the chosen vehicle. Consider alternative routes of administration (e.g., oral gavage vs. intraperitoneal injection).
Mechanism of Action Mismatch Your agent may target a pathway not central to this compound's cardiotoxic effects. Re-evaluate the known mechanisms of this compound and the proposed mechanism of your agent.
Insufficient Statistical Power A small sample size may not be sufficient to detect a modest protective effect. Perform a power analysis to determine the appropriate number of animals per group.

Experimental Protocols

Protocol 1: Induction of Chronic Cardiotoxicity in a Rat Model

This protocol is based on methodologies used for doxorubicin-induced cardiotoxicity.[8][10]

  • Animal Model: Male Wistar rats (8-10 weeks old).

  • Acclimatization: House animals in standard conditions for at least one week prior to the experiment.

  • Grouping:

    • Group 1: Control (vehicle only)

    • Group 2: this compound

    • Group 3: this compound + Test Compound (Low Dose)

    • Group 4: this compound + Test Compound (High Dose)

  • Dosing Regimen:

    • Administer this compound at a dose of 2.5 mg/kg body weight via intraperitoneal (i.p.) injection every 48 hours for two weeks.[8][10]

    • Administer the test compound at the desired doses. For example, quercetin has been administered daily by oral gavage.[8][10]

  • Monitoring:

    • Perform baseline and weekly echocardiograms.

    • Collect blood samples at baseline and at the end of the study for biomarker analysis (cTnI, NT-proBNP).

  • Endpoint:

    • 48 hours after the final dose, perform a final echocardiogram and collect blood.

    • Euthanize the animals and collect heart tissue for histopathological and molecular analysis.

Protocol 2: Evaluation of Cardioprotective Efficacy

  • Cardiac Function Assessment:

    • Echocardiography: Measure LVEF, FS, and other relevant parameters. A significant improvement in the treatment groups compared to the this compound-only group indicates cardioprotection.

  • Biomarker Analysis:

    • Use ELISA kits to quantify serum levels of cTnI and NT-proBNP. A reduction in these markers in the treatment groups suggests reduced cardiac injury.[8]

  • Histopathology:

    • Fix heart tissue in 10% neutral buffered formalin, embed in paraffin, and section.

    • Perform Hematoxylin and Eosin (H&E) staining to assess for myocyte vacuolization, inflammation, and necrosis.

    • Use Masson's trichrome staining to evaluate fibrosis.

  • Oxidative Stress Markers:

    • Prepare heart tissue homogenates.

    • Measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation.

    • Assess the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Quantitative Data Summary

Table 1: Effect of Dexrazoxane on Cardiotoxicity in Pediatric Patients Receiving Anthracyclines [9]

Cumulative Anthracycline DosePredicted Cardiotoxicity at 5 Years (with Dexrazoxane)Predicted Cardiotoxicity at 20 Years (with Dexrazoxane)
~500 mg/m²4.24% (95% CI: 3.87–4.64)8.33% (95% CI: 6.86–10.1)

Table 2: Echocardiographic Parameters in a Rat Model of Doxorubicin-Induced Cardiotoxicity [4]

ParameterControl Group (Baseline)Doxorubicin Group (8 weeks)P-value
LVEF (%) 82.41 ± 3.2070.89 ± 9.300.008
FS (%) 52.43 ± 3.5142.03 ± 7.50.008
LV Mass (mg) 721.02 ± 82.58930.56 ± 157.450.004

Table 3: Effect of Quercetin on Serum Cardiac Injury Markers in Doxorubicin-Treated Rats [8][10]

GroupNT-proBNP (pg/mL)CK-MB (U/L)Troponin I (ng/mL)
Control ~150~200~0.1
DOX ~400~450~0.4
DOX + Quercetin (50 mg/kg) ~250~300~0.25
DOX + Quercetin (100 mg/kg) ~175~250~0.15

(Note: Values are approximated from graphical data for illustrative purposes)

Visualizations

cluster_workflow Experimental Workflow for Assessing Cardioprotection AnimalModel Animal Model Selection (e.g., Wistar Rats) Acclimatization Acclimatization (1 week) AnimalModel->Acclimatization Grouping Random Group Assignment (Control, this compound, Treatment) Acclimatization->Grouping Dosing Dosing Regimen (2 weeks) Grouping->Dosing Monitoring In-life Monitoring (Echocardiography, Body Weight) Dosing->Monitoring Endpoint Endpoint Analysis (Blood & Tissue Collection) Monitoring->Endpoint DataAnalysis Data Analysis & Interpretation Endpoint->DataAnalysis

Caption: A typical experimental workflow for evaluating potential cardioprotective agents against this compound.

CinerubinX This compound ROS Reactive Oxygen Species (ROS) Generation CinerubinX->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria DNA_Damage DNA Damage ROS->DNA_Damage Calcium Ca2+ Dysregulation ROS->Calcium Apoptosis Cardiomyocyte Apoptosis Mitochondria->Apoptosis DNA_Damage->Apoptosis Calcium->Apoptosis

Caption: Key signaling pathways involved in this compound-induced cardiotoxicity.

cluster_troubleshooting Troubleshooting Logic: No Cardioprotective Effect Start No Protective Effect Observed CheckDose Verify Dosing & Timing Start->CheckDose CheckBioavailability Assess Bioavailability CheckDose->CheckBioavailability [Dose OK] CheckMechanism Re-evaluate Mechanism of Action CheckBioavailability->CheckMechanism [Bioavailability OK] CheckPower Conduct Power Analysis CheckMechanism->CheckPower [Mechanism Plausible] ReviseProtocol Revise Protocol CheckPower->ReviseProtocol [Sufficient Power]

Caption: A logical approach to troubleshooting experiments where a test compound fails to show cardioprotection.

References

Validation & Comparative

A Comparative Analysis of Cinerubin X and Doxorubicin Efficacy in Breast Cancer Cells: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant disparity in the available research on the efficacy of cinerubin X compared to the well-established chemotherapeutic agent, doxorubicin, in the context of breast cancer. While doxorubicin has been extensively studied for decades, providing a wealth of data on its mechanisms and clinical effectiveness, information regarding this compound is exceptionally scarce, precluding a direct and detailed comparison at this time.

Doxorubicin, a cornerstone of breast cancer chemotherapy, belongs to the anthracycline class of antibiotics. Its primary mechanism of action involves the intercalation of DNA, leading to the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This disruption ultimately triggers cell cycle arrest and programmed cell death (apoptosis) in rapidly dividing cancer cells.

In contrast, the scientific record on this compound is sparse. A study published in 1986 identified this compound as a novel anthracycline produced by a mutated strain of Streptomyces violaceochromogenes. Another related compound, cinerubin R, has been shown to exhibit activity against gram-positive bacteria and certain multi-drug-resistant cell lines. However, there is a notable absence of published research investigating the efficacy of this compound specifically against breast cancer cell lines. Consequently, crucial data regarding its potential mechanisms of action, such as its effects on apoptosis, cell cycle progression, and relevant signaling pathways in breast cancer, are not available in the public domain.

Due to this lack of empirical data for this compound, it is not feasible to construct a comparative guide that meets the standards of scientific objectivity and data-driven analysis. Key comparative metrics, including IC50 values, apoptosis induction rates, and effects on cell cycle distribution in breast cancer cells, cannot be provided for this compound. Furthermore, the creation of detailed experimental protocols and signaling pathway diagrams for this compound is impossible without foundational research.

For researchers, scientists, and drug development professionals interested in the landscape of breast cancer therapeutics, the focus remains on well-characterized agents like doxorubicin and the ongoing development of novel targeted therapies. While the initial discovery of this compound as a new anthracycline was noted, it appears that its potential as a breast cancer therapeutic has not been pursued or documented in subsequent scientific literature. Therefore, any consideration of this compound for breast cancer treatment would be purely speculative and lack the necessary preclinical evidence for further development.

Future research would be required to isolate and characterize this compound, followed by in vitro studies on breast cancer cell lines to determine its cytotoxic effects and mechanisms of action. Only after such foundational research could a meaningful comparison with established drugs like doxorubicin be undertaken.

A Comparative Analysis of the Cytotoxicity of Cinerubin X and Other Cinerubins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of Cinerubin X and other members of the cinerubin family of anthracycline antibiotics. The information is compiled from available preclinical data to assist researchers in evaluating their potential as anticancer agents.

Quantitative Cytotoxicity Data

The cytotoxic potency of cinerubins, as measured by the half-maximal inhibitory concentration (IC50), varies among the different analogues and the cancer cell lines tested. Below is a summary of the available quantitative data.

CompoundCell LineIC50 ValueReference
Cinerubin B L1210 (Murine Leukemia)15 nM[1]
This compound Not Specified in Snippet6.78 µM[2]
Cinerubin A L5178Y (Mouse Lymphoma)Data not available*[1]

*While a specific IC50 value for Cinerubin A against a sensitive parental cell line is not available in the reviewed literature, a study on an aclacinomycin A-resistant L5178Y cell line demonstrated cross-resistance to Cinerubin A, indicating its cytotoxic activity[1].

Further studies on a crude extract containing Cinerubin B have indicated its antiproliferative activity against a panel of human cancer cell lines, including breast (MCF-7), glioblastoma (U251), non-small cell lung (NCI-H460), and kidney (786-0) cancer cells[3][4].

Experimental Protocols

The following are generalized experimental protocols for assessing the cytotoxicity of cinerubins, based on standard methodologies cited in the literature.

Cell Viability Assay (e.g., MTT Assay)

This assay is a common colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the cinerubin compounds (e.g., this compound, B) for a specified duration (commonly 48-72 hours).

  • MTT Incubation: After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.

  • Formazan Solubilization: Viable cells with active metabolism convert the MTT into a purple formazan product. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., L1210, MCF-7) seeding Cell Seeding in 96-well plates cell_culture->seeding compound_prep Compound Preparation (Serial Dilutions of Cinerubins) treatment Treatment with Cinerubins compound_prep->treatment seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition formazan Formazan Crystal Formation mtt_addition->formazan solubilization Solubilization formazan->solubilization absorbance Absorbance Reading solubilization->absorbance calculation IC50 Calculation absorbance->calculation comparison Comparative Analysis calculation->comparison

Caption: Workflow for a typical in vitro cytotoxicity assay.

Signaling Pathways

The precise signaling pathways for this compound have not been elucidated. However, as anthracyclines, cinerubins are generally known to exert their cytotoxic effects through multiple mechanisms, primarily by intercalating into DNA and inhibiting topoisomerase II, which leads to DNA damage and the induction of apoptosis.

Postulated Signaling Pathway for Cinerubin-Induced Apoptosis

G Cinerubin Cinerubin DNA DNA Intercalation Cinerubin->DNA TopoII Topoisomerase II Inhibition Cinerubin->TopoII DSB DNA Double-Strand Breaks DNA->DSB TopoII->DSB ATM_ATR ATM/ATR Activation DSB->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondria Mitochondrial Permeability Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothesized signaling cascade for cinerubin-induced apoptosis.

References

Comprehensive Cardiotoxicity Profile: A Comparative Analysis of Cinerubin X and Daunorubicin

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the cardiotoxicity profiles of cinerubin X and the well-established anthracycline, daunorubicin, is currently not feasible due to a significant lack of available scientific literature and experimental data on the cardiac effects of this compound.

While extensive research has characterized the cardiotoxic mechanisms of daunorubicin, a potent and widely used chemotherapeutic agent, similar in-depth studies for this compound are not present in the public domain. This disparity in available data prevents a direct, evidence-based comparison of their respective impacts on cardiac cells and function.

Daunorubicin: A Well-Characterized Cardiotoxic Profile

Daunorubicin, a cornerstone in the treatment of various leukemias, is known for its dose-dependent cardiotoxicity.[1][2] The mechanisms underlying this cardiac damage are multifactorial and have been the subject of numerous studies. Key pathways implicated in daunorubicin-induced cardiotoxicity include:

  • Generation of Reactive Oxygen Species (ROS): Daunorubicin can undergo redox cycling, leading to the formation of superoxide radicals and hydrogen peroxide. This oxidative stress damages cellular components, including lipids, proteins, and DNA, ultimately leading to cardiomyocyte apoptosis and necrosis.

  • Mitochondrial Dysfunction: As the primary site of ROS production, mitochondria are particularly vulnerable to daunorubicin-induced damage. This can impair cellular energy production and trigger apoptotic pathways.

  • Topoisomerase IIβ Inhibition: While inhibition of topoisomerase IIα in cancer cells is responsible for its anti-tumor effect, the inhibition of the topoisomerase IIβ isoform in cardiomyocytes is linked to DNA double-strand breaks and the activation of cell death programs.

  • Calcium Dysregulation: Daunorubicin can interfere with calcium homeostasis within cardiac cells, leading to impaired contractility and arrhythmias.

The cardiotoxic effects of daunorubicin can manifest as acute events, such as arrhythmias and pericarditis-myocarditis syndrome, or more commonly, as a chronic, cumulative dose-dependent cardiomyopathy that can lead to congestive heart failure.[3]

This compound: An Uncharacterized Cardiac Safety Profile

In stark contrast to daunorubicin, there is a notable absence of published research on the cardiotoxicity of this compound. Searches of scientific databases and literature have not yielded any preclinical or clinical studies evaluating its effects on cardiomyocytes or overall cardiac function. Without such data, it is impossible to:

  • Provide quantitative data on its potential for cardiac damage.

  • Detail the experimental protocols that would be used for such an assessment.

  • Illustrate the signaling pathways that may be involved in any potential cardiotoxic effects.

Therefore, a direct comparison of the cardiotoxicity of this compound and daunorubicin remains speculative.

Future Directions

To enable a comprehensive comparison, dedicated research into the cardiac safety profile of this compound is required. Such studies would need to employ a range of in vitro and in vivo models to investigate key cardiotoxicity endpoints, including:

  • In Vitro Assays: Utilizing human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to assess cell viability, apoptosis, ROS production, mitochondrial function, and calcium handling in response to this compound exposure.

  • In Vivo Studies: Employing animal models to evaluate changes in cardiac function (e.g., via echocardiography), as well as histopathological and biomarker analysis following administration of this compound.

Until such data becomes available, the cardiotoxicity of this compound relative to daunorubicin or other anthracyclines remains an open and critical question for researchers, scientists, and drug development professionals.

Daunorubicin Cardiotoxicity Signaling Pathway

Below is a generalized diagram illustrating the key signaling pathways involved in daunorubicin-induced cardiotoxicity, based on the current understanding of anthracycline-mediated cardiac damage.

Daunorubicin_Cardiotoxicity Daunorubicin Daunorubicin Mitochondria Mitochondria Daunorubicin->Mitochondria Topoisomerase_IIb Topoisomerase IIβ Daunorubicin->Topoisomerase_IIb SR Sarcoplasmic Reticulum Daunorubicin->SR ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis DNA_Damage DNA Damage DNA_Damage->Apoptosis Topoisomerase_IIb->DNA_Damage Cardiomyocyte_Dysfunction Cardiomyocyte Dysfunction & Death Apoptosis->Cardiomyocyte_Dysfunction Calcium_Dysregulation Calcium Dysregulation Calcium_Dysregulation->Cardiomyocyte_Dysfunction SR->Calcium_Dysregulation

Caption: Daunorubicin-induced cardiotoxicity pathways.

References

A Comparative Analysis of Cinerubin X and Epirubicin in Lung Cancer Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comparative analysis of the anthracycline antibiotics Cinerubin X and epirubicin, focusing on their potential applications in lung cancer models. This guide is intended for researchers, scientists, and drug development professionals, offering a summary of available experimental data, detailed methodologies, and an exploration of the signaling pathways implicated in their mechanisms of action.

Executive Summary

Epirubicin is a well-established chemotherapeutic agent used in the treatment of various cancers, including lung cancer. Its mechanisms of action, primarily DNA intercalation and topoisomerase II inhibition leading to apoptosis, are well-documented. In contrast, this compound is a lesser-known anthracycline with limited available data. This guide utilizes data on the closely related compound, Cinerubin B, as a proxy to provide a preliminary comparative perspective. While direct comparative studies are absent, this document collates existing independent data to offer a foundational resource for future research.

Data Presentation: In Vitro Efficacy

The following tables summarize the available quantitative data on the anti-proliferative effects of a Cinerubin B-producing crude extract and purified epirubicin on non-small cell lung cancer (NSCLC) cell lines. It is critical to note that the data for the Cinerubin B-producing extract does not reflect the activity of the purified compound and should be interpreted with caution.

Table 1: Anti-proliferative Activity of a Cinerubin B-Producing Streptomyces sp. Crude Extract against NCI-H460 Lung Cancer Cells

Compound/ExtractCell LineAssayParameterValueCitation
Crude ExtractNCI-H460Sulforhodamine B (SRB) assayTotal Growth Inhibition (TGI)< 6.25 µg/mL[1]
Crude ExtractNCI-H460Sulforhodamine B (SRB) assayLethal Concentration 50 (LC50)> 25 µg/mL[1]

Table 2: Anti-proliferative and Apoptotic Effects of Epirubicin on A549 Lung Cancer Cells

ParameterValueCell LineTreatment DurationCitation
IC500.03 µg/mLA54972 hours[2]
Apoptosis Rate (vs. Control)Significantly increasedA54972 hours[2]
Cleaved Caspase-3 and -9Increased expressionA54972 hours[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability Assay for Epirubicin (CCK-8 Assay)[2]
  • Cell Seeding: A549 cells in the logarithmic growth phase are seeded into 96-well plates at a density of 1,000 cells per well.

  • Drug Treatment: After 24 hours of incubation to allow for cell adherence, the cells are treated with varying concentrations of epirubicin (e.g., 0, 0.01, 0.02, 0.04, 0.08, and 0.16 µg/ml).

  • Incubation: The treated cells are incubated for 72 hours.

  • CCK-8 Reagent Addition: 10% Cell Counting Kit-8 (CCK-8) reagent is added to each well.

  • Incubation and Measurement: Following an additional incubation period as per the manufacturer's instructions, the absorbance at a specific wavelength (typically 450 nm) is measured using a microplate reader to determine cell viability.

Apoptosis Analysis for Epirubicin (Annexin V-FITC/PI Staining)[2]
  • Cell Seeding and Treatment: A549 cells are seeded in 6-well plates at a density of 1x10^5 cells per well and incubated overnight. Subsequently, cells are treated with the desired concentration of epirubicin (e.g., 0.03 µg/ml) for 72 hours.

  • Cell Harvesting and Staining: Cells are harvested, washed, and then stained using an Annexin V-FITC Apoptosis Detection Kit according to the manufacturer's protocol. This typically involves incubation with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for anthracyclines like epirubicin involves the disruption of DNA replication and the induction of apoptosis. While specific pathways for this compound in lung cancer are unknown, the general mechanisms for anthracyclines provide a likely framework.

Epirubicin's Mechanism of Action

Epirubicin exerts its cytotoxic effects through several established mechanisms:

  • DNA Intercalation: Epirubicin inserts itself between DNA base pairs, distorting the DNA helix and inhibiting DNA replication and transcription.

  • Topoisomerase II Inhibition: It inhibits the enzyme topoisomerase II, which is crucial for DNA repair, leading to the accumulation of DNA strand breaks.

  • Generation of Reactive Oxygen Species (ROS): Epirubicin can lead to the production of ROS, which causes damage to cellular components, including DNA, lipids, and proteins, ultimately triggering apoptosis.

The induction of apoptosis by anthracyclines is a complex process involving both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key signaling events include the activation of caspases, such as caspase-3 and caspase-9, which are executioner and initiator caspases, respectively.

Below are diagrams illustrating a generalized experimental workflow for assessing drug efficacy and a simplified representation of the apoptotic signaling pathway induced by anthracyclines.

experimental_workflow cluster_invitro In Vitro Analysis cell_culture Lung Cancer Cell Culture (e.g., A549, NCI-H460) drug_treatment Treatment with This compound / Epirubicin cell_culture->drug_treatment viability_assay Cell Viability Assay (e.g., MTT, CCK-8) drug_treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) drug_treatment->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) drug_treatment->cell_cycle_analysis western_blot Western Blotting (Protein Expression) drug_treatment->western_blot

Experimental workflow for in vitro drug evaluation.

apoptosis_pathway Anthracycline Anthracycline (e.g., Epirubicin) DNA_Damage DNA Damage & ROS Production Anthracycline->DNA_Damage Mitochondria Mitochondria DNA_Damage->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Simplified intrinsic apoptosis pathway.

Conclusion and Future Directions

Epirubicin is a well-characterized anthracycline with demonstrated efficacy against lung cancer cells, primarily through the induction of DNA damage and apoptosis. This compound remains a largely unexplored compound. The preliminary data on a Cinerubin B-producing crude extract suggests potential anti-proliferative activity against a lung cancer cell line.

Future research should focus on:

  • Isolating and purifying this compound to determine its specific in vitro and in vivo efficacy against a panel of lung cancer cell lines.

  • Conducting head-to-head comparative studies of this compound and epirubicin to accurately assess their relative potency and mechanisms of action.

  • Elucidating the specific signaling pathways modulated by this compound in lung cancer cells.

This guide serves as a starting point for researchers interested in the therapeutic potential of novel anthracyclines in lung cancer. The limited data on this compound underscores the need for further investigation to determine if it offers any advantages over established therapies like epirubicin.

References

In Vivo Comparative Analysis of Cinerubin X and Idarubicin: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative in vivo study between Cinerubin X and the well-established anthracycline, idarubicin, cannot be conducted at this time due to a lack of available scientific literature on in vivo experiments for this compound or its closely related analogues, Cinerubin B and Cinerubin R. Extensive searches for preclinical data from animal models, which are essential for evaluating efficacy and toxicity, did not yield any published results for Cinerubin compounds.

This guide will therefore provide a comprehensive overview of the available in vivo data for idarubicin, a potent chemotherapeutic agent widely used in the treatment of acute myeloid leukemia (AML).[1] The information presented, including its mechanism of action, experimental efficacy, and toxicity profile, is intended to serve as a valuable resource for researchers and drug development professionals. A generalized experimental workflow for in vivo drug evaluation and the signaling pathway of idarubicin are also provided.

Idarubicin: An Overview

Idarubicin is a synthetic analogue of daunorubicin and a member of the anthracycline class of antibiotics.[2] Its high lipophilicity allows for an increased rate of cellular uptake compared to other anthracyclines.[3] It is a cornerstone of induction therapy for AML, often used in combination with cytarabine.[1][4]

Mechanism of Action

Like other anthracyclines, idarubicin exerts its cytotoxic effects through multiple mechanisms:

  • DNA Intercalation: The primary mechanism involves the insertion of the idarubicin molecule between DNA base pairs.[2][5] This intercalation distorts the DNA double helix, physically obstructing the processes of DNA replication and RNA transcription.[1][5]

  • Topoisomerase II Inhibition: Idarubicin stabilizes the complex between the DNA and topoisomerase II, an enzyme crucial for resolving DNA torsional strain during replication.[3][5] This prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks.[5]

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety in idarubicin's structure can undergo redox cycling, producing free radicals.[2][5] This leads to oxidative stress, causing further damage to DNA, lipids, and proteins, and contributing to its cytotoxic effect.[5][6]

The accumulation of extensive DNA damage and cellular stress triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis).[5]

Idarubicin_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cancer Cell Idarubicin Idarubicin Cell_Membrane Cell Membrane (High Lipophilicity Aids Uptake) Idarubicin->Cell_Membrane Topoisomerase_II Topoisomerase II-DNA Complex Cell_Membrane->Topoisomerase_II Intracellular Action DNA_Intercalation DNA Intercalation Cell_Membrane->DNA_Intercalation Intracellular Action ROS_Production ROS Production Cell_Membrane->ROS_Production Intracellular Action DNA_DSB DNA Double-Strand Breaks Topoisomerase_II->DNA_DSB Causes DNA_Intercalation->DNA_DSB Causes ROS_Production->DNA_DSB Causes Cell_Cycle_Arrest Cell Cycle Arrest (G2/M, S Phase) DNA_DSB->Cell_Cycle_Arrest Triggers Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis Leads to

Idarubicin's multifaceted mechanism of action.

Quantitative Data Summary: Idarubicin

The following tables summarize key efficacy and toxicity data for idarubicin, primarily from preclinical and clinical studies in the context of acute leukemia.

Table 1: Efficacy of Idarubicin in Acute Leukemia

Indication Treatment Regimen Outcome Result Citation
Refractory/Relapsed AML (Adult & Pediatric) Idarubicin + Cytarabine +/- other agents Complete Remission (CR) 46% [7]
Refractory/Relapsed ALL (Adult & Pediatric) Idarubicin + Cytarabine +/- other agents Complete Remission (CR) 58% [7]
Newly Diagnosed AML (Adult) Idarubicin + Cytarabine +/- Etoposide Complete Remission (CR) >80% [7]
Newly Diagnosed ALL (Adult & Pediatric) Idarubicin + Vincristine, Cytarabine, Prednisone Complete Remission (CR) 82% [7]

| Refractory/Relapsed ALL & AML | Idarubicin + Intermediate Dose Cytarabine | Complete Remission (CR) | 70% |[7] |

Table 2: Toxicity Profile of Idarubicin

Toxicity Type Description Key Findings Citation
Cardiotoxicity Dose-dependent and cumulative, potentially causing irreversible heart failure. Cardiomyopathy reported in 5% of patients with cumulative IV doses of 150-290 mg/m². Risk increases with prior anthracycline exposure or radiation. [8]
Myelosuppression Severe and prolonged suppression of bone marrow function. A major dose-limiting side effect. Overdosage results in severe myelosuppression requiring supportive care like platelet transfusions. [3]
Gastrointestinal Nausea, vomiting, and mucositis. Generally characterized as mild nausea and vomiting. [3][7]

| Other | Alopecia, liver dysfunction, tissue necrosis upon extravasation. | Common adverse reactions include hair loss. Severe tissue damage can occur if the drug leaks out of the vein during administration. |[7] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below is a generalized protocol for evaluating the efficacy and toxicity of a chemotherapeutic agent like idarubicin in a leukemia mouse model.

Objective: To determine the anti-tumor efficacy and systemic toxicity of Idarubicin in a murine model of Acute Myeloid Leukemia (AML).

1. Animal Model:

  • Species/Strain: Immunocompromised mice (e.g., NOD/SCID or NSG mice) to allow for the engraftment of human cancer cells.

  • Cell Line: Human AML cell lines (e.g., HL-60, MV-4-11) are cultured in vitro.

  • Tumor Implantation: A specified number of AML cells (e.g., 1 x 10⁶ cells) are injected intravenously (i.v.) or subcutaneously (s.c.) into each mouse to establish the leukemia model.

2. Drug Administration:

  • Groups: Mice are randomly assigned to control (vehicle) and treatment groups (n=5-10 mice per group).

  • Drug Formulation: Idarubicin hydrochloride is dissolved in a sterile vehicle (e.g., 0.9% saline).

  • Dose and Schedule: Treatment begins once leukemia is established (e.g., detectable by bioluminescence or after a set number of days). Idarubicin is administered intravenously at a clinically relevant dose (e.g., 1-5 mg/kg) on a specific schedule (e.g., once daily for 3 consecutive days).

3. Efficacy Evaluation:

  • Survival: Mice are monitored daily, and survival time is recorded. The primary endpoint is often an increase in median survival compared to the control group.

  • Tumor Burden: For s.c. models, tumor volume is measured regularly using calipers. For systemic (i.v.) models, tumor burden can be assessed by flow cytometry of peripheral blood or bone marrow, or through in vivo imaging if luciferase-expressing cells are used.

  • Endpoint: The experiment is terminated when mice in the control group show signs of advanced disease (e.g., >20% weight loss, paralysis).

4. Toxicity Assessment:

  • Body Weight: Mice are weighed daily or every other day. Significant weight loss is an indicator of toxicity.

  • Clinical Observations: Daily monitoring for signs of distress, such as lethargy, ruffled fur, or labored breathing.

  • Hematology: At the study endpoint, blood is collected for complete blood counts (CBC) to assess myelosuppression (e.g., levels of neutrophils, platelets).

  • Cardiotoxicity Analysis: Heart tissue may be collected for histopathological examination to look for signs of cardiomyocyte damage. Blood may be analyzed for cardiac biomarkers like troponin.

In_Vivo_Workflow cluster_setup Phase 1: Model Development cluster_treatment Phase 2: Treatment cluster_monitoring Phase 3: Data Collection cluster_analysis Phase 4: Endpoint Analysis A1 Culture Human AML Cells (e.g., HL-60) A2 Inject Cells into Immunocompromised Mice A1->A2 A3 Confirm Leukemia Engraftment A2->A3 B1 Randomize Mice into Control & Treatment Groups A3->B1 B2 Administer Vehicle or Idarubicin (i.v.) B1->B2 C1 Monitor Survival Daily B2->C1 Monitor Throughout C2 Measure Body Weight (Toxicity) B2->C2 Monitor Throughout C3 Assess Tumor Burden (Efficacy) B2->C3 Monitor Throughout D1 Collect Blood & Tissues C1->D1 At Endpoint C2->D1 At Endpoint C3->D1 At Endpoint D2 Perform Hematology (CBC) & Histopathology (Heart) D1->D2 D3 Analyze & Compare Data (Survival, Tumor Growth) D2->D3

Generalized workflow for preclinical in vivo drug testing.

References

Safety Operating Guide

Proper Disposal of Cinerubin X: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Cinerubin X, an anthracycline antibiotic, requires stringent disposal procedures due to its classification as an antineoplastic agent. As with other cytotoxic compounds, improper disposal can pose significant risks to human health and the environment. This guide provides essential safety and logistical information for the proper handling and disposal of this compound waste in a laboratory setting.

Note: This document provides general guidance based on the handling procedures for anthracyclines and other antineoplastic drugs. Researchers must consult the specific Safety Data Sheet (SDS) for this compound provided by the supplier and adhere to their institution's environmental health and safety protocols.

Personal Protective Equipment and Waste Containment

Proper personal protective equipment (PPE) and designated waste containers are critical for minimizing exposure and ensuring safe disposal.

ItemSpecifications
Gloves Double gloving with chemotherapy-rated nitrile gloves is recommended. Change gloves immediately if contaminated.
Gown A disposable, lint-free, non-permeable gown with a solid front and long sleeves should be worn.
Eye Protection Safety goggles or a face shield must be used to protect against splashes.
Solid Waste Container Labeled, leak-proof, puncture-resistant container, often color-coded (e.g., yellow or black) for chemotherapy waste.[1][2]
Liquid Waste Container Labeled, leak-proof, and chemical-resistant container for liquid waste.[1]
Sharps Container Labeled, puncture-resistant container specifically for sharps contaminated with this compound.[2][3]

Step-by-Step Disposal Protocol for this compound Waste

The following protocol outlines the general steps for the safe disposal of this compound and contaminated materials.

1. Segregation of Waste:

  • All materials that have come into contact with this compound, including unused or expired product, contaminated labware (e.g., vials, pipettes, culture flasks), and personal protective equipment (PPE), must be segregated as hazardous chemotherapeutic waste.[1][4]

  • Do not mix this compound waste with regular laboratory trash, biohazardous waste (unless also contaminated with the drug), or other chemical waste streams.[1][4]

2. Solid Waste Disposal:

  • Non-Sharp Solids: Place contaminated items such as gloves, gowns, absorbent pads, and empty vials directly into the designated chemotherapeutic solid waste container.[5]

  • Sharps: Dispose of all needles, syringes, and other contaminated sharps in a designated chemotherapy sharps container.[2][3] Do not recap needles.[4]

3. Liquid Waste Disposal:

  • Collect all liquid waste containing this compound, including stock solutions and media, in a labeled, leak-proof, and chemical-resistant container.[1]

  • Do not pour this compound waste down the drain. [1] This can contaminate water systems.[6][7]

4. Decontamination of Work Surfaces:

  • After handling this compound, decontaminate all work surfaces (e.g., biological safety cabinet, fume hood, benchtop) with an appropriate decontamination solution, such as 70% isopropyl alcohol, followed by a thorough cleaning with a detergent solution and water.[5]

  • All cleaning materials must be disposed of as chemotherapeutic waste.[3]

5. Waste Container Management:

  • Keep all waste containers sealed when not in use.

  • Once a waste container is full, seal it securely and label it according to your institution's hazardous waste guidelines.

  • Arrange for waste pickup through your institution's environmental health and safety department.[1][4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

G cluster_0 This compound Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containerization cluster_3 Final Disposal start Material Contaminated with this compound is_sharp Is it a sharp? start->is_sharp is_liquid Is it liquid? is_sharp->is_liquid No sharps_container Chemotherapy Sharps Container is_sharp->sharps_container Yes is_solid Solid Waste is_liquid->is_solid No liquid_container Chemotherapy Liquid Waste Container is_liquid->liquid_container Yes solid_container Chemotherapy Solid Waste Container is_solid->solid_container pickup Arrange for Hazardous Waste Pickup sharps_container->pickup liquid_container->pickup solid_container->pickup

Caption: Workflow for the proper segregation and disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinerubin X
Reactant of Route 2
Reactant of Route 2
Cinerubin X

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.